3-Formyl-5-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXLUVQWNOCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a key bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety on a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group, makes it an invaluable building block for the synthesis of complex molecular architectures.
The strategic placement of the formyl and trifluoromethyl groups at the meta-positions relative to the boronic acid dictates the electronic properties and reactivity of the molecule. The trifluoromethyl group enhances the Lewis acidity of the boronic acid, influencing its reactivity in coupling reactions, while the formyl group provides a convenient handle for further chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 1451393-24-0 | [1] |
| Molecular Formula | C₈H₆BF₃O₃ | [2] |
| Molecular Weight | 217.94 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Solubility and Stability
While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general trends for phenylboronic acids can provide guidance. Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbon solvents.[2] The presence of the trifluoromethyl group, which increases lipophilicity, may slightly decrease solubility in water compared to unsubstituted phenylboronic acid.[1] For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be susceptible to oxidation and dehydration to form boroxines.
Acidity
The Lewis acidity of the boronic acid moiety is a critical parameter influencing its reactivity. The presence of the electron-withdrawing trifluoromethyl and formyl groups is expected to increase the Lewis acidity of the boron center. This is a known trend for phenylboronic acids bearing electron-withdrawing substituents.[3] For comparison, the pKa of the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has been determined to be 5.67, which is significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a substantial increase in acidity due to the electron-withdrawing groups.[4] A similar trend is anticipated for the 3-formyl isomer.
Synthesis and Purification
The synthesis of this compound typically starts from a readily available halogenated precursor, such as 3-bromo-5-(trifluoromethyl)benzaldehyde. A common and effective method is through a lithium-halogen exchange followed by borylation.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Adapted from analogous procedures)
This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.[4][5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid. The purity should be confirmed by NMR spectroscopy and melting point analysis.
Reactivity and Applications in Synthesis
The dual functionality of this compound makes it a powerful tool in organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond.[6] The electron-withdrawing nature of the trifluoromethyl and formyl groups on this compound can influence the efficiency of the transmetalation step in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Suzuki-Miyaura Coupling Protocol
This is a general protocol that can be optimized for specific substrates.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq). Add a suitable solvent (e.g., a mixture of dioxane and water, or toluene).
-
Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Then, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of the trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[8] Arylboronic acids, and the biaryl structures derived from them, are prevalent in many biologically active compounds.[9]
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel pharmaceutical agents. The formyl group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the rapid generation of a library of diverse compounds for biological screening. The trifluoromethylphenyl moiety can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds such as (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid suggest that it should be handled with care.[10] It is likely to be an irritant to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex biaryl structures relevant to drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile boronic acid, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for its successful application in the laboratory. As research in these fields continues to advance, the demand for such specialized reagents is expected to grow, further solidifying the importance of this compound in modern chemical research.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Trifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic acid
Chemical Abstract Service (CAS) Number: 1451393-24-0[1]
This compound is a sophisticated chemical intermediate that stands at the crossroads of versatility and functionality. For researchers in drug discovery and materials science, its unique trifunctional architecture—comprising a boronic acid, a reactive aldehyde (formyl) group, and an electron-withdrawing trifluoromethyl group—offers a powerful tool for molecular engineering.
The boronic acid moiety is the cornerstone of its utility, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl systems.[2][3][4] The formyl group serves as a versatile synthetic handle, opening pathways for derivatization through reactions like reductive amination, oxidation, or Wittig reactions. Concurrently, the trifluoromethyl (CF₃) group imparts unique electronic properties and is a well-established bioisostere in medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] This guide provides an in-depth exploration of the properties, synthesis, and critical applications of this high-value reagent.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1451393-24-0 | [1] |
| Molecular Formula | C₈H₆BF₃O₃ | [1] |
| Molecular Weight | 217.94 g/mol | [1][5] |
| Physical Form | Solid, typically a white to off-white powder | [1][6] |
| Purity | Commercially available at ≥95% | [1][7] |
| InChI Key | PUGXLUVQWNOCAW-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store under inert gas, refrigerated (2-8°C), and protected from moisture | [7] |
Stability and Storage
Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. This process is often reversible upon exposure to water. More critically, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly with heat or strong acids. For this compound, storage in a dry, cool environment under an inert atmosphere (e.g., argon or nitrogen) is essential to maintain its integrity and reactivity.[7]
Safety and Handling
As with many chemical reagents, proper handling is paramount. This compound should be managed within a well-ventilated fume hood.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It may also be harmful if swallowed.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]
-
First Aid Measures :
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[9]
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and quality control. A common route for arylboronic acids begins with the corresponding aryl halide.
General Synthetic Workflow
The synthesis typically proceeds via a lithium-halogen exchange or Grignard reaction from 3-bromo-5-(trifluoromethyl)benzaldehyde, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the final boronic acid.
Caption: Proposed synthesis of this compound.
Characterization
The identity and purity of the final product are confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the chemical structure and assess purity. The spectra for the related 5-trifluoromethyl-2-formylphenylboronic acid have been well-documented.[10]
-
¹⁹F NMR : To verify the presence and environment of the trifluoromethyl group.
-
¹¹B NMR : To confirm the presence of the boronic acid moiety, which typically appears as a broad signal.[10]
-
Mass Spectrometry : To confirm the molecular weight.
-
Elemental Analysis : To determine the elemental composition and confirm purity.[10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4][11] this compound is an exemplary substrate for this reaction. The electron-withdrawing nature of its substituents can influence transmetalation rates and overall reaction efficiency.[3][11]
Catalytic Cycle Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern precatalyst system (e.g., XPhos Pd G2, 1-2 mol%).[12][13]
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)
-
Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst, and the base.
-
Solvent Addition : Add the degassed solvent system via cannula. The choice of solvent and base is crucial and often substrate-dependent.[13]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Significance in Medicinal Chemistry
The structural motifs accessible through this compound are highly relevant to modern drug discovery.
-
Improving Drug Properties : The CF₃ group is a classic tool for enhancing drug-like properties. Its strong electron-withdrawing nature and lipophilicity can improve a molecule's metabolic stability (by blocking sites of oxidation), cell permeability, and binding affinity to biological targets.[3]
-
Synthetic Versatility : The aldehyde function allows for the rapid generation of chemical libraries. For instance, it can be converted into an amine via reductive amination to explore new interactions with a target protein or oxidized to a carboxylic acid to introduce a hydrogen bond donor/acceptor.
-
Antimicrobial Potential : Research on the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has shown that it can exist in equilibrium with a cyclic 3-hydroxybenzoxaborole form.[10][14][15] This structural class includes the FDA-approved antifungal drug Tavaborole, which acts by inhibiting leucyl-tRNA synthetase (LeuRS).[10][15] The potential for the 3-formyl isomer to participate in similar scaffolds makes it a compound of high interest for developing novel anti-infective agents.[14]
Conclusion
This compound is far more than a simple reagent; it is a precisely engineered building block that empowers chemists to construct complex and high-value molecules. Its trifunctional nature provides a robust platform for creating novel biaryl compounds via Suzuki-Miyaura coupling while offering orthogonal reactivity at the formyl group and beneficial physicochemical properties from the trifluoromethyl substituent. For professionals in drug discovery and materials science, mastering the application of this reagent is a key step toward innovating at the molecular level.
References
- 1. This compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid - AiFChem [aifchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
3-Formyl-5-(trifluoromethyl)phenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and purification, and detail methods for its analytical characterization. The core of this guide focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The strategic importance of its unique trifunctional architecture—the reactive boronic acid, the versatile formyl handle, and the drug-like trifluoromethyl group—is discussed with an emphasis on rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.
Introduction: A Strategically Designed Building Block
In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1] this compound (Figure 1) is a prime example of a strategically functionalized reagent designed for multi-stage, diversity-oriented synthesis.
Its structure is no accident; each functional group serves a distinct and synergistic purpose:
-
The Boronic Acid Moiety [-B(OH)₂]: This is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in pharmacologically active molecules.[2][3]
-
The Trifluoromethyl Group [-CF₃]: The inclusion of a trifluoromethyl group is a well-established strategy in drug design. This strongly electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]
-
The Formyl Group [-CHO]: The aldehyde acts as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, or oxidation, allowing for subsequent derivatization and scaffold elaboration.[4]
This guide will explore the practical aspects of using this reagent, from its synthesis to its application, providing the foundational knowledge required for its successful implementation in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its effective use and safe handling. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 217.94 g/mol | [6] |
| Molecular Formula | C₈H₆BF₃O₃ | [6] |
| CAS Number | 1451393-24-0 | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | |
| Safety Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis and Purification Protocol
While commercially available, an in-house synthesis may be required for large-scale campaigns or custom isotopic labeling. A common and reliable route to arylboronic acids is through the borylation of a Grignard reagent formed from the corresponding aryl halide.
Causality Behind the Method: This pathway is chosen for its high efficiency and functional group tolerance under controlled conditions. The starting material, 3-bromo-5-(trifluoromethyl)benzaldehyde, is commercially available. The formation of the Grignard reagent is a classic method for generating a potent aryl nucleophile. Trapping this nucleophile with a borate ester, which is highly electrophilic at the boron center, followed by acidic workup, reliably yields the desired boronic acid. Low temperatures are crucial to prevent side reactions of the highly reactive Grignard reagent.
Step-by-Step Synthesis Protocol
-
Preparation (Inert Atmosphere): Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if significant impurities are present.
-
Core Application: The Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond. This reaction is one of the most powerful tools in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.[7][8]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is the crucial step where our building block enters the cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (R¹-R²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling between this compound and a hypothetical aryl bromide, 4-bromoanisole.
Rationale for Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) precatalyst suitable for a wide range of substrates.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[2]
-
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times. Add a deoxygenated solution of 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Seal the vial and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Strategic Application in Drug Discovery
The true power of this compound lies in its potential as a foundational scaffold in a drug discovery program. The product from the Suzuki coupling is not the end, but rather the beginning of creating a diverse chemical library.
Caption: Synthetic diversification from the core biaryl aldehyde scaffold.
As illustrated, the aldehyde of the core biaryl scaffold can be readily converted. For instance, reductive amination with a library of primary and secondary amines can rapidly generate a large set of drug-like molecules. Each of these new molecules retains the beneficial trifluoromethyl group and the biaryl core, which may be designed to fit into the binding pocket of a target protein, such as a kinase or a protease. This strategy allows for the systematic exploration of the chemical space around a validated pharmacophore.
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for generating structural complexity and diversity. By enabling the reliable construction of biaryl cores that are simultaneously decorated with a drug-like element (the -CF₃ group) and a versatile handle for further elaboration (the -CHO group), it streamlines the path from initial hit identification to lead optimization in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.
References
- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound [cymitquimica.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Introduction: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
This compound is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture is strategically designed for versatility in synthetic applications. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other groups, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. Simultaneously, the formyl (-CHO) group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations.
Most critically, the boronic acid moiety [-B(OH)₂] makes this compound an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents[2][3][4]. The ability to precisely introduce the 3-formyl-5-(trifluoromethyl)phenyl scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a comprehensive overview of the predominant synthetic route to this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The most direct and widely adopted strategy for synthesizing arylboronic acids, particularly those with sensitive functional groups like aldehydes, is the Miyaura borylation reaction . This method involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent[5][6][7]. This approach offers excellent functional group tolerance, avoiding the use of highly reactive organolithium or Grignard reagents that would be incompatible with the electrophilic aldehyde group[2][8].
The retrosynthetic analysis is straightforward, disconnecting the carbon-boron bond to reveal the key starting material: a commercially available aryl halide.
Figure 1: Retrosynthetic analysis of the target molecule.
The precursor of choice is 3-bromo-5-(trifluoromethyl)benzaldehyde . This compound is readily available from commercial suppliers and possesses the required substitution pattern. The bromine atom serves as an excellent leaving group for the palladium-catalyzed borylation[9][10][11].
Part 2: The Core Transformation: Palladium-Catalyzed Miyaura Borylation
The conversion of 3-bromo-5-(trifluoromethyl)benzaldehyde to its corresponding boronic ester is achieved via the Miyaura borylation reaction. This process typically utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst, and a weak base[6][8]. The immediate product is the stable pinacol boronate ester, which can be isolated and purified or hydrolyzed in a subsequent step to the desired boronic acid.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][12][13][14]
Figure 2: Catalytic cycle for the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(trifluoromethyl)benzaldehyde to form a Pd(II) intermediate.[3][12]
-
Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center. This step is facilitated by the base (e.g., potassium acetate, KOAc), which is believed to activate the palladium complex, making the subsequent exchange with the diboron reagent more favorable.[6][8] The choice of a weak base is crucial to prevent premature Suzuki coupling of the newly formed boronic ester with the starting aryl halide.[6]
-
Reductive Elimination: The final step involves the formation of the C-B bond, yielding the aryl boronate ester product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][14]
Detailed Experimental Protocol: Synthesis of (3-formyl-5-(trifluoromethyl)phenyl)boronic acid pinacol ester
This protocol describes a representative procedure for the Miyaura borylation.
Materials and Equipment:
-
Reactants: 3-Bromo-5-(trifluoromethyl)benzaldehyde, Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Base: Anhydrous Potassium Acetate (KOAc)
-
Solvent: Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen), standard glassware for workup.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the flask and condenser, and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of Argon or Nitrogen. This step is critical to prevent the deactivation of the palladium catalyst.
-
Reagent Loading: To the flask, add 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (1-3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (or DMSO) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Stir the reaction mixture and heat to 80-100 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad thoroughly with the same solvent.[12]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Summary of Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | 3-Bromo-5-(trifluoromethyl)benzaldehyde | Commercially available with appropriate reactivity.[9] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid; forms a stable ester product.[6][8] |
| Catalyst | PdCl₂(dppf) | Effective for borylation of aryl bromides with good functional group tolerance.[15] |
| Base | Potassium Acetate (KOAc) | Weak base that facilitates transmetalation without promoting side reactions.[6][8] |
| Solvent | 1,4-Dioxane or DMSO | Aprotic polar solvents that effectively dissolve reactants and facilitate the reaction.[16] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Yield | Typically >80% | The reaction is generally high-yielding. |
Part 3: Purification and Final Product Isolation
The crude product from the borylation reaction is the pinacol ester. While some applications can use this ester directly, the target compound is the free boronic acid.
Purification of the Boronate Ester
Purification of aryl boronate esters by standard silica gel chromatography can be challenging due to potential decomposition on the acidic silica surface.[17] If purification is necessary at this stage, several strategies can be employed:
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.
-
Neutral Alumina Chromatography: Using neutral alumina instead of silica gel can mitigate decomposition.[18]
-
Trituration: Washing the crude solid with a non-polar solvent like hexanes can remove less polar impurities.
Hydrolysis to this compound
The pinacol ester is typically hydrolyzed to the free boronic acid. A common method involves transesterification or acidic workup.
Protocol for Hydrolysis:
-
Dissolve the crude or purified boronate ester in a suitable solvent mixture, such as acetone/water or THF/water.
-
Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of the Final Boronic Acid
Arylboronic acids themselves can be difficult to purify via chromatography.[19] The most effective and common purification technique is recrystallization .
An alternative method relies on the acidic nature of the boronic acid functional group:[18][20]
-
Dissolve the crude boronic acid in an organic solvent (e.g., diethyl ether).
-
Extract with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) until the boronic acid precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
This acid-base extraction is a highly effective method for removing neutral organic impurities.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence commencing with the commercially available 3-bromo-5-(trifluoromethyl)benzaldehyde. The core of this strategy is the robust and high-yielding Miyaura borylation, a palladium-catalyzed reaction that demonstrates excellent tolerance for the sensitive aldehyde functionality. Subsequent hydrolysis and purification, typically via recrystallization or an acid-base workup, afford the final product in high purity. This well-established route provides researchers and drug development professionals with efficient and scalable access to a critical building block for the synthesis of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
A Technical Guide to the ¹H NMR Spectroscopy of 3-Formyl-5-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous characterization of novel chemical entities is paramount. Phenylboronic acids, particularly those bearing complex substitution patterns, are crucial building blocks in cross-coupling reactions and serve as key pharmacophores in medicinal chemistry. This guide focuses on 3-Formyl-5-(trifluoromethyl)phenylboronic acid, a compound of significant interest due to its trifunctional nature, incorporating a boronic acid for coupling, a reactive aldehyde for derivatization, and a trifluoromethyl group to modulate electronic and pharmacokinetic properties.
Molecular Structure and Proton Environment
The chemical structure of this compound dictates a unique electronic environment for each of its aromatic protons. The positions of the three substituents—boronic acid [-B(OH)₂], formyl [-CHO], and trifluoromethyl [-CF₃]—on the benzene ring are critical in determining the chemical shifts and coupling patterns observed in the ¹H NMR spectrum.
The aromatic ring possesses three distinct protons, labeled herein as H-2, H-4, and H-6. The formyl proton is designated as H-formyl, and the two hydroxyl protons of the boronic acid group are labeled as H-hydroxyl.
Figure 1. Chemical structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The following is a predicted ¹H NMR spectrum for this compound. The predictions are based on the analysis of substituent effects and comparison with experimental data for analogous compounds, such as 3,5-bis(trifluoromethyl)phenylboronic acid[1] and 3-bromo-5-(trifluoromethyl)benzaldehyde[2][3][4].
Typical Experimental Conditions:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for phenylboronic acids due to its ability to solubilize the compound and its characteristic of showing the boronic acid protons, which might exchange in protic solvents like D₂O or methanol-d₄.
-
Frequency: 400 MHz or higher is standard for good resolution.
Aromatic Region (δ 8.0 - 8.8 ppm)
The aromatic region will display signals for the three ring protons (H-2, H-4, and H-6). All three substituents are electron-withdrawing, which will shift these protons downfield compared to benzene (δ 7.34 ppm).
-
H-Formyl (Aldehyde Proton):
-
Predicted Chemical Shift (δ): ~10.1 ppm
-
Multiplicity: Singlet (s)
-
Rationale: The formyl proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. It is not expected to couple with the aromatic protons, thus appearing as a sharp singlet.
-
-
H-2 and H-6 Protons:
-
Predicted Chemical Shift (δ): ~8.5 - 8.7 ppm
-
Multiplicity: Singlets (or very finely split multiplets)
-
Rationale: H-2 is situated between the formyl and trifluoromethyl groups, and H-6 is between the boronic acid and trifluoromethyl groups. Both are significantly deshielded. The meta-coupling (⁴J) between H-2 and H-6, and between H-2 and H-4, and H-4 and H-6 is typically small (2-3 Hz) and may not be fully resolved, leading to the appearance of broad singlets or finely split multiplets.
-
-
H-4 Proton:
-
Predicted Chemical Shift (δ): ~8.3 - 8.4 ppm
-
Multiplicity: Singlet (or very finely split multiplet)
-
Rationale: H-4 is positioned between the formyl and boronic acid groups. While still in a deshielded environment, it is expected to be slightly upfield compared to H-2 and H-6, which are adjacent to the highly electron-withdrawing trifluoromethyl group. Similar to H-2 and H-6, it will likely appear as a broad singlet or finely split multiplet due to small meta-couplings.
-
Boronic Acid Protons (δ ~8.4 ppm)
-
Predicted Chemical Shift (δ): ~8.4 ppm (broad)
-
Multiplicity: Broad Singlet (br s)
-
Rationale: The chemical shift of boronic acid protons can be highly variable and is dependent on concentration, temperature, and solvent. In DMSO-d₆, they typically appear as a broad singlet. This signal will readily exchange with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O, a key diagnostic test.
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR data for this compound in DMSO-d₆ is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-formyl | ~10.1 | s | 1H |
| H-2 | ~8.6 | s (or m) | 1H |
| H-6 | ~8.5 | s (or m) | 1H |
| H-4 | ~8.3 | s (or m) | 1H |
| B(OH)₂ | ~8.4 | br s | 2H |
Experimental Workflow for ¹H NMR Acquisition
For researchers aiming to acquire an experimental spectrum, the following protocol is recommended.
Figure 2. Recommended workflow for the acquisition and confirmation of the ¹H NMR spectrum.
Conclusion and Outlook
This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and integration values offer a solid foundation for the spectroscopic identification and characterization of this important synthetic building block. Researchers are encouraged to use this guide in conjunction with other analytical techniques, such as ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to achieve comprehensive structural elucidation. The insights provided herein should facilitate the use of this versatile molecule in the advancement of chemical synthesis and drug discovery programs.
References
- 1. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]
- 2. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-(trifluoromethyl)benzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 3-Formyl-5-(trifluoromethyl)phenylboronic acid. While a directly reported experimental value for this specific isomer is not available in the reviewed literature, this document synthesizes data from structurally related analogs, fundamental principles of NMR spectroscopy, and established experimental protocols to offer a robust, field-proven perspective. We will present a well-reasoned estimation of the chemical shift, detail the underlying physicochemical factors that govern this value, provide a step-by-step protocol for its experimental determination, and discuss the broader implications for researchers in drug discovery and materials science. This guide is designed to serve as a practical and authoritative resource for scientists and professionals requiring a deep understanding of the NMR properties of this and similar fluorinated arylboronic acids.
Introduction: The Significance of Fluorine NMR in Modern Chemistry
Fluorine (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in chemical analysis, offering unparalleled sensitivity and a wide chemical shift range that minimizes signal overlap.[1] The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR experiments.[1] In the context of drug development and materials science, the incorporation of fluorine atoms, often as a trifluoromethyl (-CF₃) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, ¹⁹F NMR provides a direct, sensitive probe into the local electronic environment of the fluorinated moiety, offering critical insights into molecular structure, conformation, and intermolecular interactions.[2]
The subject of this guide, this compound, is a trifunctional molecule of significant interest as a building block in organic synthesis. Its three distinct functional groups—a boronic acid, a formyl group, and a trifluoromethyl group—provide multiple handles for chemical modification. Understanding the precise ¹⁹F NMR chemical shift is crucial for reaction monitoring, purity assessment, and structural verification.
Estimated ¹⁹F NMR Chemical Shift and Mechanistic Rationale
Estimated Chemical Shift
Based on an analysis of structurally related compounds and the electronic effects of the substituents, the estimated ¹⁹F NMR chemical shift for this compound is projected to be in the range of -63.0 to -64.5 ppm when measured in a polar aprotic solvent like DMSO-d₆ or Acetone-d₆, relative to an external CFCl₃ standard (δ = 0.0 ppm).
Rationale Based on Comparative Analysis
This estimation is primarily derived from the experimentally determined chemical shift of its isomer, 5-trifluoromethyl-2-formylphenylboronic acid . Research has shown this isomer exhibits a ¹⁹F NMR signal at approximately -63.3 ppm in DMSO-d₆.[3]
The key to refining this estimate for the 3-formyl-5-(trifluoromethyl) isomer lies in understanding the electronic influence of the substituents on the phenyl ring. Both the formyl (-CHO) and boronic acid [-B(OH)₂] groups are electron-withdrawing.[4] In the target molecule, these two groups are positioned meta to the -CF₃ group. This 1,3,5-substitution pattern places the -CF₃ group between two electron-withdrawing substituents.
-
Inductive and Resonance Effects: Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (less negative ppm value). In the case of trifluoromethylbenzene, the chemical shift is approximately -63.7 ppm.[5] The presence of two meta-directing, electron-withdrawing groups will further pull electron density from the aromatic ring, leading to a slight deshielding of the -CF₃ group compared to trifluoromethylbenzene alone.
-
Comparison with Isomers: In the known isomer (5-trifluoromethyl-2-formylphenylboronic acid), the formyl group is ortho to the boronic acid and meta to the -CF₃ group, while the boronic acid is para to the -CF₃ group. The positional differences of these electron-withdrawing groups will subtly alter the electronic environment of the -CF₃ group. However, since both are strong deactivating groups, the overall effect on the meta-positioned -CF₃ is expected to be comparable, resulting in a chemical shift that is very close to the observed -63.3 ppm of the isomer.
A similar compound, 3,5-bis(trifluoromethyl)phenylboronic acid , where a second -CF₃ group replaces the formyl group, provides another valuable reference point. This molecule is commercially available and serves as a useful analog for a 1,3,5-substituted phenylboronic acid.[6][7] The electronic environment, while not identical, reinforces the expected chemical shift region for this substitution pattern.
Factors Influencing the Chemical Shift
Several factors can cause the experimentally observed chemical shift to deviate from this estimate. A thorough understanding of these variables is critical for accurate interpretation.
-
Solvent Effects: The polarity of the solvent can significantly influence the ¹⁹F chemical shift, with changes of several ppm being possible. Polar aprotic solvents like DMSO and DMF can cause deshielding (downfield shift) compared to nonpolar solvents. This is due to interactions between the solvent and the electron-withdrawing -CF₃ group.
-
Concentration: While generally a smaller effect for monofunctional compounds, the potential for intermolecular hydrogen bonding and self-condensation (to form boroxines) in boronic acids can lead to concentration-dependent chemical shifts.
-
Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, leading to slight shifts in the observed resonance.
-
pH and Ionization State: The boronic acid moiety is acidic and can exist in its anionic boronate form (B(OH)₃⁻) at higher pH. This change in the ionization state will alter the electronic nature of the substituent and, consequently, the ¹⁹F chemical shift.
The interplay of these factors is visualized in the logical diagram below.
Caption: Key factors governing the ¹⁹F NMR chemical shift.
Experimental Protocol for Determination of ¹⁹F NMR Chemical Shift
This section provides a detailed, self-validating protocol for the accurate determination of the ¹⁹F NMR chemical shift of this compound.
Materials and Reagents
-
This compound (≥95% purity)
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃)
-
Internal Reference Standard (optional): Trifluoroacetic acid (TFA) or another stable fluorinated compound with a known, non-overlapping chemical shift.
-
High-precision NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Volumetric flasks and micropipettes
Sample Preparation Workflow
The preparation of a high-quality NMR sample is paramount for obtaining accurate and reproducible data.
Caption: Step-by-step workflow for NMR sample preparation.
Detailed Steps:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Using a calibrated micropipette, add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. The use of a deuterated solvent is essential for the instrument's lock system, which maintains magnetic field stability.
-
Dissolution: Ensure the compound is fully dissolved by vortexing or brief sonication. Visual inspection should confirm the absence of any particulate matter. Incomplete dissolution is a common source of poor spectral quality.
-
Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube. Avoid any solid material transferring into the tube.
-
Referencing (Optional but Recommended): For the highest accuracy, an internal reference standard can be added. However, modern spectrometers can perform indirect referencing using the deuterium lock signal, which is often sufficient and avoids potential sample contamination. If an internal standard is used, a common choice is trifluoroacetic acid (TFA), which has a chemical shift of approximately -76.55 ppm.[5]
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹⁹F NMR experiment on a 400-600 MHz spectrometer.
| Parameter | Recommended Value/Setting | Rationale & Field Insight |
| Nucleus | ¹⁹F | The target nucleus for the experiment. |
| Pulse Program | zgfhigqn (Bruker) or equivalent ¹H-decoupled sequence | Inverse-gated decoupling provides quantitative integrals by suppressing the Nuclear Overhauser Effect (NOE) and collapses ¹H-¹⁹F couplings, resulting in a sharp singlet for the -CF₃ group. |
| Transmitter Offset (O1) | Centered on the expected resonance (~ -63.5 ppm) | Placing the transmitter frequency near the signal of interest ensures optimal excitation and sensitivity. |
| Spectral Width (SW) | ~50 ppm (~20,000 Hz on a 400 MHz instrument) | A sufficiently wide window to capture the peak of interest and establish a clean baseline, without being excessively wide which can introduce artifacts. |
| Acquisition Time (AQ) | 2.0 - 3.0 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 5 seconds | A delay of at least 5 times the T₁ (spin-lattice relaxation time) is crucial for full relaxation of the nuclei, ensuring accurate signal integration for quantitative analysis. |
| Number of Scans (NS) | 16 - 64 | The high sensitivity of ¹⁹F means fewer scans are needed compared to ¹³C NMR. The exact number will depend on the sample concentration. Signal-to-noise improves with the square root of the number of scans. |
| Temperature | 298 K (25 °C) | A standardized, stable temperature is essential for reproducibility. |
Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.
-
Referencing:
-
Indirect Referencing: If no internal standard was used, the spectrum can be referenced using the spectrometer's unified scale, based on the deuterium lock frequency of the solvent. This is the recommended IUPAC-preferred method for routine work.
-
Internal Referencing: If an internal standard like TFA was used, set its peak to the known chemical shift value (e.g., -76.55 ppm).[5]
-
Conclusion and Outlook
This technical guide provides a comprehensive framework for understanding and experimentally determining the ¹⁹F NMR chemical shift of this compound. While direct literature data is absent, a well-supported estimation places the chemical shift in the range of -63.0 to -64.5 ppm in polar aprotic solvents. This value is governed by the strong electron-withdrawing nature of the meta-positioned formyl and boronic acid groups.
The provided protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible data. For researchers in drug discovery, materials science, and synthetic chemistry, the ability to accurately predict, measure, and interpret the ¹⁹F NMR chemical shift of this and related molecules is of paramount importance. It enables rigorous structural confirmation, facilitates the monitoring of chemical transformations, and provides a sensitive probe for studying molecular interactions. As the use of complex fluorinated building blocks continues to expand, the principles and methodologies detailed herein will serve as a valuable resource for the scientific community.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Foodball [foodmetabolome.org]
- 6. This compound [cymitquimica.com]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
The Structural Elucidation of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where they serve as critical building blocks in the construction of complex molecular architectures.[1][2] The strategic placement of functional groups, such as the formyl and trifluoromethyl moieties on the phenyl ring, significantly influences the chemical reactivity and physicochemical properties of these reagents, ultimately impacting the biological activity of the resulting drug candidates.[3] This technical guide provides a comprehensive overview of the anticipated crystal structure of 3-Formyl-5-(trifluoromethyl)phenylboronic acid, a valuable reagent in medicinal chemistry. While the definitive crystal structure of this specific isomer is not yet publicly available, this guide leverages detailed crystallographic data from the closely related isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, to provide researchers with a robust framework for understanding its solid-state properties.[4][5] We will explore the synthetic route, detail the experimental workflow for single-crystal X-ray diffraction, and analyze the expected molecular and supramolecular features that are critical for its application in drug development.
Introduction: The Significance of Functionalized Phenylboronic Acids in Drug Discovery
The utility of phenylboronic acids in pharmaceutical research is primarily attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The presence of a formyl group provides a reactive handle for further synthetic transformations, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[1][3] Therefore, understanding the three-dimensional structure of reagents like this compound is paramount for rational drug design and process development. The solid-state conformation and intermolecular interactions dictated by the crystal packing can influence solubility, dissolution rate, and stability, all critical parameters in pharmaceutical formulation.
Synthesis and Crystallization
The synthesis of this compound would typically follow a well-established route starting from the corresponding commercially available bromobenzaldehyde derivative.[4]
Synthetic Protocol
A two-step synthesis is the most common approach for this class of compounds.[4]
Step 1: Lithiation and Borylation The starting material, 3-bromo-5-(trifluoromethyl)benzaldehyde, is treated with an organolithium reagent, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the corresponding aryllithium species. This is followed by the addition of a trialkyl borate, typically triisopropyl borate, to form the boronic ester.
Step 2: Hydrolysis The resulting boronic ester is then hydrolyzed under acidic conditions to yield the final this compound.
Caption: Synthetic workflow for this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical yet often empirical step. Based on the successful crystallization of the 2-formyl isomer, a slow evaporation method from a mixed solvent system is a promising approach.[4]
Protocol for Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent, such as acetone.
-
Add a co-solvent in which the compound is less soluble, for example, an aqueous solution, dropwise until the solution becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature and then let the solvent evaporate slowly in a loosely covered vial.
-
Colorless, block-shaped crystals are expected to form over several days.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure is single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Anticipated Crystal Structure and Molecular Packing
Based on the extensive studies of phenylboronic acids and the detailed crystal structure of 5-Trifluoromethyl-2-formylphenylboronic acid, we can predict the key structural features of the 3-formyl isomer.[4][6][7]
Molecular Conformation
The molecule is expected to be largely planar, with the boronic acid group potentially showing a slight twist relative to the plane of the phenyl ring. This twist is a common feature in arylboronic acids and arises from minimizing steric repulsion.[7] The trifluoromethyl group is likely to exhibit rotational disorder, a common phenomenon for this substituent in the crystalline state.[4]
Supramolecular Assembly: The Hydrogen-Bonded Dimer
A hallmark of the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers.[4][6] It is highly probable that this compound will also crystallize as a centrosymmetric dimer. In this arrangement, the hydroxyl groups of two neighboring boronic acid moieties form a characteristic R22(8) graph set motif. This involves two O-H···O hydrogen bonds, creating a stable eight-membered ring. The conformation of the B(OH)2 group is anticipated to be syn-anti.[4]
Caption: Schematic of the expected hydrogen-bonded dimer of this compound.
Crystallographic Parameters (Predicted)
The following table summarizes the predicted crystallographic parameters for this compound based on the data for the 2-formyl isomer.[4]
| Parameter | Predicted Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~ 5-7 |
| b (Å) | ~ 8-10 |
| c (Å) | ~ 9-11 |
| α (°) | ~ 70-80 |
| β (°) | ~ 80-90 |
| γ (°) | ~ 75-85 |
| V (ų) | ~ 450-550 |
| Z | 2 |
Implications for Drug Development
A thorough understanding of the crystal structure of this compound provides several key advantages in the drug development pipeline:
-
Structure-Activity Relationship (SAR) Studies: A precise three-dimensional model of this building block allows for more accurate computational modeling and prediction of how the final drug molecule will interact with its biological target.
-
Polymorph Screening: Knowledge of the stable crystalline form is the first step in a comprehensive polymorph screen, which is essential for ensuring the long-term stability and consistent bioavailability of an active pharmaceutical ingredient (API).
-
Process Chemistry: Understanding the crystal packing can inform the design of crystallization processes to control particle size and morphology, which are critical for downstream formulation and manufacturing.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust, evidence-based framework for anticipating its key structural features. By leveraging the detailed crystallographic data of its close isomer, 5-Trifluoromethyl-2-formylphenylboronic acid, researchers and drug development professionals can make more informed decisions in their synthetic and medicinal chemistry programs. The predicted formation of hydrogen-bonded dimers and the likely crystallographic parameters offer a solid foundation for further computational and experimental investigations into this valuable chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the X-ray Crystallography of 3-Formyl-5-(trifluoromethyl)phenylboronic acid
Introduction: The Structural Significance of a Versatile Building Block
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a compound of significant interest to researchers in medicinal chemistry and materials science. Its trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the formyl and boronic acid moieties provide versatile handles for a variety of chemical transformations, including Suzuki-Miyaura cross-coupling and the formation of Schiff bases and oxaboroles. Understanding the precise three-dimensional structure of this molecule through X-ray crystallography is paramount. It provides definitive insights into its solid-state conformation, intermolecular interactions, and potential for polymorphism—all critical parameters that influence its reactivity, solubility, and ultimately, its utility in drug design and advanced materials development.[1][2]
This guide presents a comprehensive, field-proven workflow for the single-crystal X-ray analysis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind each experimental choice, providing a self-validating protocol that ensures both scientific rigor and the generation of a high-quality, publishable crystal structure.
Part 1: From Powder to Diffraction-Quality Crystal: Synthesis, Purification, and Crystallization
The journey to a crystal structure begins not at the diffractometer, but on the bench. The quality of the starting material is the single most important determinant of a successful crystallographic experiment.
Synthesis and Verification
While this compound is commercially available, an in-house synthesis may be required. A common route involves the lithiation or Grignard reaction of a suitable brominated precursor, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.[3] A representative synthetic scheme is outlined below.
Caption: Generalized synthetic route to the target compound.
Following synthesis, rigorous purity confirmation is essential. This should include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the molecular structure and identify any residual solvents or synthetic intermediates.
-
Mass Spectrometry: To verify the molecular weight.
-
Elemental Analysis: To confirm the bulk purity of the sample.
The Crucial Step: Purification
Boronic acids are notoriously challenging to purify via conventional silica gel chromatography due to their propensity to dehydrate, forming cyclic boroxine anhydrides, and their amphiphilic nature.[4][5] A multi-pronged approach is often necessary to achieve the >99% purity required for crystallization.
Recommended Purification Protocol:
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.[6]
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃) to form the water-soluble boronate salt.
-
Wash the aqueous layer with the organic solvent to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of ~2-3, causing the purified boronic acid to precipitate.
-
Extract the pure product back into an organic solvent, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Recrystallization: This is the final and most critical step for obtaining crystallographically pure material. Given the polarity of the molecule, a systematic screen of solvent systems is warranted.
| Solvent System Class | Examples | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Solvates the polar boronic acid and formyl groups. Hot water is often effective for simple boronic acids.[5][7] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Offers alternative polarity and hydrogen bonding capabilities. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Typically used as anti-solvents in multi-component systems. |
| Biphasic | Dichloromethane/Hexane, Ethyl Acetate/Hexane | Allows for fine-tuning of solubility to promote slow crystal growth. |
Expert Insight: A highly effective technique for boronic acids is slow evaporation from a saturated solution in a mixed solvent system. For this compound, a solution in a 1:1 mixture of ethanol and water, or acetone with a small amount of water, would be a promising starting point.
Growing the Single Crystal: An Exercise in Patience
Multiple crystallization techniques should be employed in parallel to maximize the chances of success.
Caption: Parallel screening of common crystallization techniques.
-
Slow Evaporation: The most straightforward method. A solution is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: A vial containing the compound solution is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C).
Part 2: The X-ray Diffraction Experiment: From Crystal to Data
Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the X-ray diffraction experiment can proceed.[8]
Crystal Mounting and Data Collection
-
Mounting: The selected crystal is carefully mounted on a cryoloop using a viscous oil (e.g., Paratone-N).
-
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion and radiation damage, leading to higher quality diffraction data.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[9]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern software automates the process of determining the optimal data collection strategy to ensure high completeness and redundancy of the data.
Data Processing and Structure Solution
The collected diffraction images are processed to yield a list of reflection intensities and their corresponding positions in reciprocal space.[8]
Caption: Workflow for crystallographic data processing and structure refinement.
-
Integration and Scaling: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The "phase problem" is solved using mathematical algorithms, such as direct methods or dual-space methods, to generate an initial electron density map.[8] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods.[8] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.
Part 3: Analysis of the Crystal Structure: Expected Molecular and Supramolecular Features
Based on the known crystal structures of related phenylboronic acids, we can anticipate several key structural features for this compound.[10][11]
The Boronic Acid Dimer: A Hallmark Interaction
The most prominent supramolecular feature of phenylboronic acids in the solid state is the formation of a hydrogen-bonded dimer.[10][12] The two -B(OH)₂ groups interact via a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. The hydroxyl groups typically adopt a syn-anti conformation to facilitate this interaction.[10]
Caption: The classic R²₂(8) hydrogen-bonded dimer motif.
Other Potential Intermolecular Interactions
Beyond the primary dimer, other weaker interactions will likely govern the overall crystal packing:
-
C-H···O Interactions: The aldehyde oxygen is a potential hydrogen bond acceptor, and interactions with aromatic C-H donors are possible.
-
C-H···F Interactions: While often weak, interactions involving the trifluoromethyl group and aromatic or aldehydic protons may be present.
-
π-π Stacking: The aromatic rings may engage in offset π-stacking interactions, contributing to the stability of the crystal lattice.
Key Crystallographic Data Summary
The final output of the crystallographic analysis is a Crystallographic Information File (CIF), which contains all the necessary information about the structure. Key parameters to report are summarized below.
| Parameter | Description | Expected Value/Information |
| Formula | C₈H₆BF₃O₃ | Molecular formula |
| Formula Weight | 217.94 | Molecular weight ( g/mol ) |
| Crystal System | e.g., Monoclinic, Orthorhombic | The crystal lattice system |
| Space Group | e.g., P2₁/c, P-1 | The symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions of the repeating unit |
| Z | e.g., 2, 4 | Number of molecules per unit cell |
| R₁(F), wR₂(F²) | Agreement factors | Indicators of refinement quality (typically <5% for R₁) |
| Goodness-of-Fit (GooF) | S | Should be close to 1.0 for a good model |
Conclusion
The successful X-ray crystallographic analysis of this compound is an achievable goal that hinges on a systematic and logical approach. By prioritizing the preparation of high-purity material and employing a robust crystallization screening strategy, diffraction-quality single crystals can be obtained. The subsequent diffraction experiment and structure refinement, guided by established crystallographic principles, will yield an unambiguous three-dimensional structure. This structural data provides the authoritative, atomic-level insights necessary to fully exploit the potential of this versatile molecule in drug discovery and materials science, transforming it from a simple catalog chemical into a well-understood molecular entity.
References
- 1. rigaku.com [rigaku.com]
- 2. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. diamond.ac.uk [diamond.ac.uk]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Solubility Profile of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Building Block
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a highly functionalized aromatic boronic acid of significant interest in pharmaceutical and materials science research. Its utility stems from the orthogonal reactivity of its constituent groups: the boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions; the electron-withdrawing trifluoromethyl group, which can enhance metabolic stability and modulate pharmacokinetic properties; and the formyl group, a versatile synthetic handle for derivatization.[1] Boronic acids have become pivotal in drug discovery, with several FDA-approved drugs containing this functional group, highlighting their importance in creating novel therapeutics.[2][3][4]
However, the successful application of this reagent in any synthetic protocol—be it for reaction optimization, purification, or formulation—is fundamentally governed by its solubility. A poorly chosen solvent can lead to low reaction yields, difficult purifications, and misleading biological assay results. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, moving from theoretical principles to practical, validated experimental protocols for its determination. We will explore the nuanced structural chemistry of this molecule and its profound impact on its behavior in solution.
Part 1: A Molecule of Two Minds - Structural Chemistry and its Impact on Solubility
To understand the solubility of this compound, one must first appreciate its structural complexity. The molecule's behavior in solution is not static; it is influenced by a dynamic, solvent-dependent equilibrium.
1.1. Analysis of Functional Group Contributions
-
Phenyl Ring: The aromatic core provides a nonpolar, hydrophobic character.
-
-B(OH)₂ (Boronic Acid): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor (from the -OH groups) and a Lewis acid (the vacant p-orbital on boron). This group is crucial for interactions with polar solvents.
-
-CF₃ (Trifluoromethyl): This group is strongly electron-withdrawing and lipophilic. It increases the overall acidity of the boronic acid and contributes to solubility in less polar environments.
-
-CHO (Formyl): The aldehyde is a polar group containing a hydrogen bond acceptor (the carbonyl oxygen).
1.2. The Critical Isomerization: Boronic Acid ⇌ Benzoxaborole Equilibrium
A key feature of 2-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic hemiacetal form, a type of benzoxaborole.[5] While our target molecule is a 3-formyl isomer, the intramolecular proximity of the formyl and boronic acid groups still allows for a similar, albeit potentially less favorable, cyclization to a lactol-like structure. This equilibrium is highly dependent on the nature of the solvent.[5]
-
In aprotic solvents , the open-chain boronic acid form is generally favored.
-
In protic or coordinating solvents (like DMSO, acetone, or water), the equilibrium can shift towards the more polar, cyclic isomer.[5]
This isomerization is a critical consideration. When measuring "solubility," one may be quantifying the total concentration of two distinct species at equilibrium. Understanding this dynamic is essential for interpreting experimental results and predicting reactivity.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid Under Acidic Conditions
Introduction: The Critical Role of Boronic Acid Stability in Pharmaceutical Development
Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex molecules has made them a cornerstone in the discovery and development of new pharmaceutical agents. However, the inherent reactivity of the carbon-boron bond also predisposes these compounds to degradation under various conditions, a factor of paramount importance for drug development professionals.[1] Undesired degradation, such as protodeboronation, can lead to loss of yield in synthetic steps and the formation of impurities that can compromise the safety and efficacy of the final drug product.[1]
This technical guide provides an in-depth examination of the stability of a specific, highly functionalized boronic acid, 3-Formyl-5-(trifluoromethyl)phenylboronic acid, with a focus on its behavior under acidic conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile of this reagent is crucial for its effective implementation in synthetic routes and for ensuring the quality of resulting active pharmaceutical ingredients (APIs). This document will delve into the mechanistic underpinnings of its potential degradation pathways, provide field-proven experimental protocols for its stability assessment, and offer insights into the interpretation of the resulting data.
Chemical Profile of this compound
This compound is a trifunctional molecule featuring a boronic acid moiety, a formyl group, and a trifluoromethyl group attached to a phenyl ring. The electronic nature of these substituents plays a significant role in the reactivity and stability of the C-B bond. The trifluoromethyl group is a potent electron-withdrawing group, which can influence the acidity of the boronic acid and the susceptibility of the aryl ring to nucleophilic attack. The formyl group, also electron-withdrawing, provides a reactive handle for further synthetic transformations.
Potential Degradation Pathways Under Acidic Conditions
The primary degradation pathway for arylboronic acids under acidic conditions is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] Additionally, for certain substituted arylboronic acids, isomerization can be a competing or sequential transformation.
Protodeboronation: A Mechanistic Overview
Acid-catalyzed protodeboronation is a well-documented phenomenon. The reaction is essentially a protonolysis of the C-B bond. For arylboronic acids bearing electron-withdrawing substituents, the aromatic ring is activated towards electrophilic attack. The generally accepted mechanism involves the protonation of the aryl ring, often at the ipso-carbon bearing the boronic acid group, to form a Wheland-type intermediate. Subsequent cleavage of the C-B bond liberates the corresponding arene and boric acid. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the substituents on the aromatic ring.[2][3]
For this compound, the two electron-withdrawing groups are expected to increase the rate of acid-catalyzed protodeboronation compared to electron-rich or unsubstituted arylboronic acids.
Isomerization: A Plausible Transformation for Formyl-Substituted Phenylboronic Acids
A noteworthy consideration for formyl-substituted phenylboronic acids is the potential for intramolecular cyclization. Research on the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has shown that it can exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole, in various solutions.[4][5][6] This isomerization is a crucial aspect of its chemical behavior and can significantly impact its reactivity and stability. Given the structural similarities, it is plausible that this compound could also undergo a similar intramolecular cyclization to form a lactol-like species under certain conditions, including in acidic media. This transformation would compete with protodeboronation and would need to be carefully monitored during stability studies.
Experimental Design for Acidic Stability Assessment
A forced degradation study is a systematic approach to understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[7][8] The following section outlines a detailed experimental protocol for assessing the stability of this compound under various acidic conditions.
Forced Degradation Protocol
This protocol is designed to evaluate the stability of the target molecule at different pH values and temperatures.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Phosphate buffer solutions (pH 2, 4, and 6)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks and pipettes
-
pH meter
-
Thermostatically controlled heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
For each stress condition, transfer a known volume of the stock solution into a separate reaction vial to achieve a final concentration of approximately 100 µg/mL after the addition of the acidic medium.
-
Acidic Conditions:
-
pH 1: Add 0.1 M HCl.
-
pH 2: Add pH 2 phosphate buffer.
-
pH 4: Add pH 4 phosphate buffer.
-
pH 6: Add pH 6 phosphate buffer.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
-
Incubation:
-
Incubate the stress and control samples at two different temperatures: 40 °C and 60 °C.
-
Protect the samples from light to prevent photolytic degradation.
-
-
Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching and Sample Preparation for HPLC Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate volume of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to the Thermal Stability of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Abstract
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a pivotal building block in contemporary drug discovery and materials science, valued for its dual reactivity that enables complex molecular architectures. As with all boronic acids, its utility is intrinsically linked to its stability under various processing and storage conditions. Thermal stability is a paramount concern, directly impacting shelf-life, reaction efficiency, impurity profiles, and overall safety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermal stability of this specific reagent. We will delve into the primary degradation pathways anticipated for this molecule, grounded in the established chemistry of arylboronic acids, and provide detailed, field-proven experimental protocols for robust thermal analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).
Introduction: The Critical Role of Thermal Stability
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] The title compound, this compound, is particularly valuable due to its trifunctional nature: the boronic acid moiety for cross-coupling, the aldehyde for derivatization (e.g., reductive amination, Wittig reactions), and the electron-withdrawing trifluoromethyl group which modulates reactivity and physicochemical properties.
However, the boronic acid functional group is susceptible to several degradation pathways that can be initiated or accelerated by thermal stress. An unmanaged degradation process can lead to:
-
Reduced Potency: Lower active concentration of the reagent leads to incomplete reactions and lower yields.
-
Altered Reactivity: Formation of degradation products can introduce competing side reactions.
-
Complex Impurity Profiles: Degradants can complicate purification processes and introduce toxicological risks in pharmaceutical applications.
-
Safety Hazards: Uncontrolled thermal decomposition can be exothermic and may generate volatile, hazardous byproducts.[2]
A thorough understanding of the thermal stability of this compound is therefore not merely academic but a prerequisite for its effective and safe implementation in any research or manufacturing setting.
Predicted Thermal Degradation Pathways
Based on extensive literature on arylboronic acid chemistry, three primary thermal degradation pathways can be anticipated for this compound. The presence of two strong electron-withdrawing groups (formyl and trifluoromethyl) on the phenyl ring significantly influences the electron density of the aromatic system and the Lewis acidity of the boron center, which in turn affects the kinetics of these degradation routes.[3]
Dehydration to Boroxine
The most common and often reversible thermal degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine.[4][5] This is a condensation reaction where three molecules of the boronic acid lose three molecules of water.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. aksci.com [aksci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Computational analysis of trifluoromethylphenylboronic acids
An In-Depth Technical Guide: Computational Analysis of Trifluoromethylphenylboronic Acids in Modern Drug Discovery
Authored by: Senior Application Scientist
Abstract
Trifluoromethylphenylboronic acids represent a privileged scaffold in medicinal chemistry, merging the potent, reversible covalent-binding capabilities of the boronic acid moiety with the advantageous physicochemical properties imparted by the trifluoromethyl group. The trifluoromethyl (CF₃) group, a bioisostere for methyl or chloro groups, enhances metabolic stability, lipophilicity, and binding affinity through its unique steric and electronic effects.[1][2] Concurrently, the boronic acid functional group acts as a versatile pharmacophore, capable of forming reversible covalent bonds with nucleophilic residues like serine in enzyme active sites, leading to potent inhibition.[3][4] This guide provides a comprehensive overview of the computational chemistry techniques essential for characterizing these molecules, offering researchers a strategic framework to predict their properties and accelerate the design of novel therapeutics. We will delve into the causality behind methodological choices, from quantum mechanical calculations to molecular dynamics and covalent docking, ensuring a robust and validated computational approach.
The Strategic Importance of the Trifluoromethylphenylboronic Acid Scaffold
The strategic incorporation of fluorine is a cornerstone of modern drug design.[1][5] The CF₃ group, in particular, is a powerful modulator of molecular properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often increasing a drug's half-life and bioavailability.[5][6]
-
Lipophilicity and Permeability: The lipophilic nature of the CF₃ group can enhance a molecule's ability to cross cellular membranes, which is critical for reaching intracellular targets or crossing the blood-brain barrier.[5][6]
-
Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic distribution of the aromatic ring, which can modulate pKa and strengthen interactions with biological targets through favorable electrostatic and hydrogen bonding interactions.[1][7]
When combined with a boronic acid, these properties create a highly valuable chemical entity. Boronic acids are renowned for their ability to inhibit enzymes, particularly serine proteases and β-lactamases, by acting as transition-state analogs.[8][9] The boron atom's empty p-orbital makes it a Lewis acid, readily accepting electrons from nucleophilic residues to reversibly switch from a trigonal planar sp² state to a tetrahedral sp³ state.[3][10] Understanding and predicting these complex behaviors at an atomic level is where computational analysis becomes indispensable.
Core Computational Methodologies: A Validated Workflow
A multi-faceted computational approach is required to fully characterize trifluoromethylphenylboronic acids. The workflow should be logical, with each step informing the next, creating a self-validating system from quantum mechanics to dynamic simulation.
Workflow for Computational Analysis
Caption: A validated workflow for the computational analysis of trifluoromethylphenylboronic acids.
Quantum Chemical Calculations: The Electronic Foundation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of these molecules.[11] They provide the groundwork for all subsequent, higher-level simulations.
Geometry Optimization and Electronic Structure
The first step is always to find the lowest energy conformation of the molecule. A typical DFT approach provides a reliable balance between accuracy and computational cost.[11][12]
Experimental Protocol 1: DFT Geometry Optimization
-
Structure Preparation: Build the 3D structure of the target trifluoromethylphenylboronic acid (e.g., 3-(trifluoromethyl)phenylboronic acid) in a molecular editor.
-
Method Selection: Choose a DFT functional and basis set. The B3LYP functional with the 6-311G(d,p) basis set is a well-established starting point for organic molecules, including boron-containing compounds.[13][14]
-
Calculation Setup:
-
Specify a geometry optimization task.
-
Include a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Employ an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to approximate the aqueous environment.
-
-
Execution & Analysis: Run the calculation using software like Gaussian. Analyze the output to confirm convergence and extract the optimized coordinates.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (ESP).[12][15] These properties are crucial for understanding reactivity and intermolecular interactions.
A Critical Challenge: pKa Prediction
The pKa is a critical parameter for any drug candidate, governing its absorption, distribution, and target engagement.[16][17] However, accurately predicting the pKa of arylboronic acids is notoriously difficult due to the complex interplay of conformational flexibility and solvation effects.[18] A robust computational procedure is essential.
Causality: The pKa is derived from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. A computational method must accurately capture the energies of the neutral acid and its conjugate base in their solvated states. The challenge lies in the significant conformational changes of the hydroxyl groups and the substituent upon deprotonation, which standard procedures often fail to account for.[18]
Thermodynamic Cycle for pKa Calculation
Caption: The thermodynamic cycle used to calculate pKa from Gibbs free energies.
Experimental Protocol 2: Improved pKa Prediction Workflow
This protocol is adapted from methodologies designed to address the specific challenges of arylboronic acids.[18]
-
Conformational Search: For both the neutral acid (HA) and its conjugate base (A⁻), perform a thorough conformational search to identify all low-energy conformers of the hydroxyl groups and the CF₃ group.
-
Geometry Optimization: Optimize the geometry of each identified conformer using DFT (e.g., B3LYP/6-311+G(d,p)) with an implicit solvent model (like SMD or PCM).[19]
-
Free Energy Calculation: Calculate the Gibbs free energy for each optimized conformer in the gas phase and the solvation free energy.
-
Boltzmann Averaging: Calculate the total free energy in solution for both HA and A⁻ by taking a Boltzmann-weighted average over all their respective conformers. This is a critical step often missed in simpler protocols.[18]
-
pKa Calculation: Use the following equation: pKa = (G°aq(A⁻) + G°aq(H⁺) - G°aq(HA)) / (2.303 * RT) Where G°aq(H⁺) is the experimental solvation free energy of a proton, a well-established value.
| Parameter | Typical Value / Method | Rationale |
| Functional | B3LYP, M06-2X | B3LYP is a good general-purpose functional; M06-2X can be better for non-covalent interactions.[20] |
| Basis Set | 6-311+G(d,p) or higher | Diffuse functions (+) are crucial for accurately describing anions (the conjugate base). |
| Solvent Model | SMD, PCM | These implicit models provide a good balance of accuracy and speed for solvation free energies.[19][21] |
| G°aq(H⁺) | -264.0 kcal/mol (approx.) | A standard, experimentally derived value required for the thermodynamic cycle. |
| Table 1: Recommended parameters for accurate pKa prediction of arylboronic acids. |
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While QM methods provide a static, zero-kelvin picture, MD simulations reveal how trifluoromethylphenylboronic acids behave over time in a dynamic, solvated environment and how they interact with biological macromolecules.
The Force Field Hurdle
A significant challenge in simulating organoboron compounds is the lack of well-validated parameters in standard biomolecular force fields like AMBER or CHARMM.[22][23] Boron's unique electronic properties necessitate careful parameterization.
Trustworthiness: Directly applying a standard force field without validation is unreliable. The most trustworthy approach involves developing and validating custom parameters against high-level QM data.
Parameterization Strategy:
-
Obtain QM Data: Using the optimized QM geometry, perform calculations to derive key parameters. For example, use restrained electrostatic potential (RESP) fitting to derive partial atomic charges.
-
Scan Key Dihedrals: Scan the potential energy surface of key rotatable bonds (e.g., the C-B bond and C-CF₃ bond) using QM calculations.
-
Fit MM Parameters: Fit the force field's dihedral angle parameters to reproduce the QM energy profile.
-
Validation: Run short MD simulations of the molecule in water and compare key structural and dynamic properties (e.g., radial distribution functions) to experimental data or QM results to validate the new parameters.[20][24][25]
Simulating Protein-Ligand Complexes
Once parameterized, MD simulations can provide invaluable insights into the stability of a protein-ligand complex, the role of water molecules in the binding site, and the conformational changes that occur upon binding.[22][26]
Covalent Docking: Modeling the Mechanism of Inhibition
Given that boronic acids are often covalent inhibitors, standard non-covalent docking approaches are insufficient. Covalent docking algorithms are required to model the formation of a bond between the boron atom and a nucleophilic residue on the target protein.[27]
Mechanism of Action: The boron atom of the inhibitor is attacked by a nucleophilic residue (e.g., the hydroxyl oxygen of a serine). This converts the boron from a neutral, trigonal sp² state to an anionic, tetrahedral sp³ state, forming a stable but reversible adduct.[10][28]
Boronic Acid Covalent Inhibition
Caption: Mechanism of reversible covalent inhibition by a boronic acid.
Experimental Protocol 3: A General Covalent Docking Workflow
-
System Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and removing crystallographic water molecules, except for those known to be critical for binding.[27] Prepare the 3D ligand structure.
-
Define the Covalent Reaction: Specify the reactive atoms: the boron atom on the ligand and the nucleophilic atom on the receptor (e.g., Serine OG). Define the geometry of the resulting tetrahedral adduct.
-
Conformational Sampling: The docking program will sample different ligand conformations within the binding site, attempting to form the covalent bond. This often involves a flexible sidechain for the reactive residue.
-
Scoring and Ranking: Poses are scored based on a combination of non-covalent interaction terms and any strain energy introduced by forming the covalent bond.
-
Post-Processing with QM/MM: For the highest-ranking poses, it is best practice to perform hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.[8][10] In this approach, the ligand and the immediate active site residues are treated with a higher level of theory (QM), while the rest of the protein is treated with a classical force field (MM). This provides a more accurate description of the bond-forming event and the electronic rearrangements involved.
Conclusion and Future Outlook
The computational analysis of trifluoromethylphenylboronic acids is a powerful strategy for accelerating drug discovery. By integrating quantum mechanics, molecular dynamics, and specialized covalent docking, researchers can build predictive models that elucidate structure-activity relationships, optimize binding affinity, and improve pharmacokinetic profiles. The key to success lies not in the blind application of software but in a deep understanding of the underlying chemical principles and the inherent challenges of these unique molecules, such as pKa prediction and force field parameterization. As computational power and theoretical methods continue to advance, these in silico techniques will become ever more critical in the rational design of next-generation covalent therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Covalent Compounds - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 9. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijltet.org [ijltet.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. routledge.com [routledge.com]
- 17. researchgate.net [researchgate.net]
- 18. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 19. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 22. Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Development of Force Field Parameters for p-Carborane to Investigate the Structural Influence of Carborane Derivatives on Drug Targets by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Covalent Docking of Large Libraries for the Discovery of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic acid
This guide provides an in-depth technical overview and detailed protocols for the successful application of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Tailored for researchers in synthetic chemistry and drug development, this document elucidates the critical parameters and mechanistic nuances required to leverage this versatile, electron-deficient building block effectively.
Introduction: The Strategic Value of a Bifunctional Building Block
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the organoboron reagent is paramount to the success and utility of the coupling. This compound is a particularly valuable reagent due to its unique electronic properties and synthetic handles.
The phenyl ring is substituted with two potent electron-withdrawing groups: a formyl (-CHO) and a trifluoromethyl (-CF₃). This electronic profile significantly influences the reactivity of the boronic acid and imparts unique characteristics to the resulting biaryl products, such as enhanced metabolic stability and lipophilicity, which are highly desirable in medicinal chemistry.[2] Furthermore, the formyl group serves as a versatile synthetic handle for subsequent transformations, including reductive amination, oxidation, or Wittig reactions.[3]
This application note will dissect the key factors for designing robust Suzuki-Miyaura protocols with this reagent, focusing on the causal relationships between reaction components and outcomes.
Reagent Profile and Mechanistic Considerations
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1451393-24-0[4] |
| Molecular Formula | C₈H₆BF₃O₃ |
| Molecular Weight | 217.94 g/mol |
| Appearance | White to off-white solid |
The presence of the -CHO and -CF₃ groups significantly increases the Lewis acidity of the boronic acid moiety compared to unsubstituted phenylboronic acid.[3][5] This has a direct consequence on the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Step-by-Step Analysis
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding each step is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1] The reactivity of the halide partner typically follows the order I > Br > OTf >> Cl.
-
Transmetalation: This is the key step involving the boronic acid. The base activates the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[8][9] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide. The electron-deficient nature of this compound can make this step sluggish, requiring careful selection of the base to ensure efficient transfer.[10][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Protocol Design for Electron-Deficient Boronic Acids
The key to a successful coupling with this compound is to select conditions that overcome the potentially slow transmetalation step without promoting side reactions like protodeboronation.
Catalyst and Ligand Selection
While standard catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often benefit from more robust systems. For electron-deficient boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they accelerate both oxidative addition and reductive elimination.[8][11]
| Catalyst System | Ligand Type | Recommended Use Case |
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple, electron-rich aryl bromides/iodides. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | General purpose, good for aryl bromides and chlorides. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Highly active, effective for sterically hindered or electron-deficient partners. |
| XPhos Pd G3 | Pre-catalyst | Air-stable, convenient, excellent for a broad range of substrates including challenging ones.[11] |
The Critical Role of the Base
The base is arguably the most critical variable when coupling electron-deficient boronic acids. Its role is to form the tetrahedral boronate species, which is significantly more nucleophilic than the neutral boronic acid, thereby facilitating transmetalation.[9][12] Stronger, non-nucleophilic bases are generally preferred.
| Base | Strength | Typical Solvents | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | Standard, cost-effective choice for many couplings. May not be strong enough for this substrate.[9] |
| K₃PO₄ | Strong | Toluene, Dioxane | Excellent choice for electron-deficient boronic acids and less reactive aryl chlorides.[9][11][13] |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Highly effective due to high solubility in organic solvents and the "cesium effect," but more expensive.[9] |
| KF | Mild | THF, Dioxane | Useful when base-sensitive functional groups (e.g., esters) are present.[8] |
For this compound, K₃PO₄ is the recommended starting point due to its proven efficacy in promoting the transmetalation of challenging substrates.[11]
Detailed Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. It should be adapted and optimized for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with a stream of argon or nitrogen for 5-10 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Dioxane/Water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[11]
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Troubleshooting Guide
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure proper degassing and inert technique.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11]3. Increase the temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents.2. Consider a milder base like KF, or carefully monitor the reaction to avoid excessive heating time.[8][10] |
| Formation of Homocoupled Byproducts | 1. Inefficient transmetalation or reductive elimination.2. Catalyst decomposition. | 1. Use a more electron-rich, bulky ligand (e.g., switch from PPh₃ to a Buchwald ligand).2. Lower the catalyst loading or reaction temperature slightly. |
| Stalled Reaction | 1. Catalyst has decomposed.2. Insoluble base or reagents. | 1. Add a second portion of fresh catalyst under an inert atmosphere.2. Ensure vigorous stirring. Consider a more solubilizing solvent system or a soluble base like Cs₂CO₃. |
References
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:1451393-24-0 | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Formyl-5-(trifluoromethyl)phenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The 3-Formyl-5-(trifluoromethyl)phenyl scaffold is a particularly valuable building block. The trifluoromethyl group (CF₃) can enhance metabolic stability, lipophilicity, and binding affinity, while the formyl group (CHO) serves as a versatile synthetic handle for further molecular elaboration. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forging the carbon-carbon bonds necessary to integrate this crucial moiety into complex molecular architectures.[1]
This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful Suzuki-Miyaura coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic acid with various aryl and heteroaryl halides.
Understanding the Challenge: The Nature of Electron-Deficient Boronic Acids
The successful coupling of this compound is not without its challenges. The two electron-withdrawing groups on the phenyl ring render the boronic acid susceptible to an undesirable side reaction known as protodeboronation.[2] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 3-(trifluoromethyl)benzaldehyde and a reduction in the yield of the desired biaryl product.
The key to a successful coupling lies in a carefully orchestrated reaction environment where the rate of the desired catalytic cycle significantly outpaces the rate of protodeboronation. This is achieved through the judicious selection of the palladium catalyst, ligand, base, and solvent system.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Selection of Catalytic Components
The success of coupling electron-deficient boronic acids hinges on the selection of a highly active catalytic system that promotes rapid transmetalation and reductive elimination, thereby minimizing the lifetime of the boronic acid in the basic reaction medium.
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading |
| XPhos Pd G2 | A second-generation Buchwald precatalyst. The bulky, electron-rich XPhos ligand facilitates the formation of a highly active monoligated Pd(0) species, which is crucial for the oxidative addition of aryl chlorides and bromides.[3][] The precatalyst ensures a controlled and rapid generation of the active catalyst. | 1-3 mol% |
| Pd₂(dba)₃ with SPhos | A common combination for challenging couplings. SPhos is another bulky biaryl phosphine ligand that promotes high catalytic activity. Requires in situ formation of the active catalyst. | 1-2 mol% Pd, 2-4 mol% Ligand |
| Pd(dppf)Cl₂ | A reliable catalyst for a range of Suzuki couplings. The dppf ligand provides good stability and activity, although it may be less effective for highly deactivated aryl chlorides compared to Buchwald-type ligands. | 2-5 mol% |
| Pd(PPh₃)₄ | A classical catalyst, but often less effective for electron-deficient substrates due to slower rates of oxidative addition and a higher tendency for ligand dissociation issues. | 3-5 mol% |
Expert Insight: For substrates like this compound, precatalysts such as XPhos Pd G2 are highly recommended. They provide a rapid and reliable method for generating the active catalytic species under mild conditions, which is essential for minimizing protodeboronation.[3][5]
Experimental Workflow and Protocols
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and synthesis, significantly reducing reaction times.[6][7][8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane/water (4:1 v/v), degassed
-
Microwave reactor and vials
Procedure:
-
To a microwave reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), and K₂CO₃ (e.g., 1.0 mmol).
-
Add XPhos Pd G2 (e.g., 0.01 mmol, 2 mol%).
-
Add 4 mL of the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140°C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for larger-scale synthesis and laboratories without access to a microwave reactor.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/water (10:1 v/v), degassed
-
Schlenk flask or three-necked round-bottomed flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (e.g., 2.0 mmol), this compound (e.g., 3.0 mmol), and K₃PO₄ (e.g., 4.0 mmol).
-
Add Pd₂(dba)₃ (e.g., 0.03 mmol) and SPhos (e.g., 0.06 mmol).
-
Add 22 mL of the degassed toluene/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield/No Reaction:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or time.
-
Consider a more active catalyst system (e.g., a third-generation Buchwald precatalyst).
-
-
Significant Protodeboronation:
-
Use a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases).
-
Lower the reaction temperature.
-
Use a higher concentration of reagents to favor the bimolecular coupling reaction.
-
Employ a "slow-release" strategy by using the corresponding boronic ester (e.g., pinacol ester).
-
-
Formation of Homocoupled Products:
-
Thoroughly degas the solvents to remove oxygen, which can promote homocoupling.
-
Ensure the purity of the palladium catalyst.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of highly functionalized biaryl compounds. While the electron-deficient nature of this substrate presents challenges, particularly the risk of protodeboronation, these can be effectively overcome with the appropriate choice of a highly active palladium catalyst system, such as those employing bulky, electron-rich phosphine ligands, and careful control of reaction conditions. The protocols provided herein offer robust starting points for researchers to successfully incorporate this valuable moiety into their target molecules, paving the way for advancements in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] However, its efficiency is highly dependent on the electronic nature of the coupling partners. Boronic acids bearing strong electron-withdrawing groups (EWGs), such as 3-Formyl-5-(trifluoromethyl)phenylboronic acid, present significant challenges that can lead to low yields and reaction failure.[2] These substrates are prone to side reactions and often exhibit sluggish kinetics in the critical transmetalation step of the catalytic cycle.[3] This guide provides a detailed framework for rationally selecting palladium ligands to overcome these obstacles. We delve into the mechanistic role of ligands, profile leading ligand classes, and offer robust screening and optimized protocols tailored for this challenging substrate class, ensuring reliable and high-yielding synthesis of valuable biaryl structures.
The Challenge: Deactivated Boronic Acids in Suzuki-Miyaura Coupling
The subject of this note, this compound, is a classic example of a difficult coupling partner. The combined inductive and resonance effects of the formyl (-CHO) and trifluoromethyl (-CF₃) groups significantly reduce the electron density on the aromatic ring and, consequently, the nucleophilicity of the ipso-carbon attached to the boron atom.
This electron deficiency creates two primary hurdles:
-
Slow Transmetalation: The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-determining step.[4] For this transfer to occur, the organoboron species must be activated by a base to form a more nucleophilic "ate" complex.[5] The strong EWGs on the boronic acid counteract this activation, rendering the carbon-boron bond less polarized and slowing the transfer to the palladium(II) intermediate.[6]
-
Increased Risk of Protodeboronation: Under the basic conditions required for the reaction, electron-deficient aryl boronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[3] This side reaction consumes the starting material and reduces the overall yield.
A successful strategy hinges on selecting a catalyst system—specifically the ligand—that can accelerate the desired catalytic cycle to outcompete these degradation pathways.
The Catalytic Cycle: Where Ligands Exert Control
Understanding the Suzuki-Miyaura catalytic cycle is essential to appreciate the profound impact of ligand selection. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Ligands modulate the steric and electronic properties of the palladium center at each stage.[9][10]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. Ligands (L) are critical for stabilizing the Pd(0) state and modulating reactivity in all three key steps.
-
Oxidative Addition: Bulky, electron-rich ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are crucial for the oxidative addition of less reactive electrophiles like aryl chlorides.[11][12]
-
Transmetalation: The ligand's steric and electronic properties influence the rate of this key step. While the exact mechanism is complex, the ligand must allow for the approach of the boronate complex without overly hindering it.
-
Reductive Elimination: This final step, which forms the desired C-C bond, is accelerated by sterically bulky ligands.[10] The bulkiness creates steric pressure that forces the two organic groups closer together, facilitating their elimination from the metal center and regenerating the active Pd(0) catalyst.
For this compound, the ideal ligand must be a potent accelerator of both oxidative addition and, critically, reductive elimination to ensure the catalytic cycle turns over rapidly before protodeboronation can occur.
Rational Ligand Selection: A Guide to High-Performance Phosphines
The key to success lies in using bulky and highly electron-donating monophosphine ligands. These ligands are designed to create a sterically crowded and electron-rich palladium center, which favors the formation of the highly reactive 14-electron L-Pd(0) species necessary for efficient catalysis.[11]
Leading Ligand Classes for Challenging Couplings
| Ligand Class | Representative Examples | Key Structural Features | Advantages for This Coupling |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky di-alkylphosphino group on one ring of a biaryl scaffold. | Excellent for hindered substrates and unactivated aryl chlorides. Promotes fast reductive elimination. SPhos and XPhos are highly versatile and effective for electron-deficient partners.[11][13] |
| Di-adamantylalkylphosphines | cataCXium® A | Extremely bulky and electron-rich phosphines with adamantyl groups. | Creates a highly active catalyst with very high turnover numbers (TONs), even at low catalyst loadings.[14][15] Particularly effective for challenging aryl chloride couplings.[15] |
| Ferrocenyl Phosphines | Josiphos Ligands | Chiral diphosphines with a ferrocene backbone. | While often used in asymmetric catalysis, their unique steric and electronic properties can be highly effective in cross-coupling reactions, offering an alternative structural class for screening.[16][17] |
Ligand Selection Workflow
A systematic approach to ligand selection is crucial. The following workflow provides a logical path from initial screening to an optimized protocol.
Figure 2: A decision workflow for ligand screening and reaction optimization.
Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
General Protocol for Ligand Screening
This protocol is designed for small-scale screening in parallel to identify the optimal ligand and conditions quickly.
-
Preparation: To an array of 2 mL reaction vials, add a stir bar to each.
-
Solid Reagents: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the respective Palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3, cataCXium® A Pd G3) (0.002 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, 1.0 mL) to each vial.
-
Reaction: Seal the vials tightly with screw caps and place the array in a preheated heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Optimized Protocol for a Model Coupling
This protocol uses a highly effective Buchwald precatalyst and is optimized for a model reaction between 4-chloroanisole and this compound.
Reagents:
-
4-Chloroanisole (143 mg, 1.0 mmol, 1.0 equiv)
-
This compound (281 mg, 1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (17.8 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (425 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (1.6 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask.
-
Reagent Loading: Under ambient atmosphere, add 4-chloroanisole, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Reaction temperature too low. | 1. Use a reliable precatalyst (e.g., G3/G4 palladacycles).[18]2. Ensure proper degassing of solvents and use of Schlenk techniques.[19]3. Increase temperature to 110-120 °C (if substrates are stable). |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess protic solvent/water.3. Boronic acid instability. | 1. Switch to a milder base (K₂CO₃, Cs₂CO₃, or KF).[5]2. Use a more anhydrous solvent system or reduce the water content.3. Convert the boronic acid to its more stable pinacol ester derivative and use that in the coupling.[3][20] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient transmetalation/reductive elimination. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[21]2. Switch to a bulkier ligand (e.g., XPhos, cataCXium® A) to promote faster reductive elimination.[11][15] |
Conclusion
The successful Suzuki-Miyaura coupling of electron-deficient substrates like this compound is not a matter of chance, but of rational catalyst design. By employing bulky, electron-rich phosphine ligands, particularly from the Buchwald biarylphosphine and cataCXium® families, researchers can dramatically accelerate the rate-limiting steps of the catalytic cycle. This acceleration allows the desired cross-coupling to outpace detrimental side reactions like protodeboronation, leading to high yields of complex biaryl products. The protocols and strategies outlined in this note provide a robust starting point for scientists in pharmaceutical and materials research to reliably incorporate this challenging but valuable building block into their synthetic targets.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. old.nacatsoc.org [old.nacatsoc.org]
- 15. cataCXium® Catalysts [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 18. nasc.ac.in [nasc.ac.in]
- 19. quora.com [quora.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Guide to Optimizing Reaction Outcomes
Introduction: A Versatile Building Block in Modern Chemistry
3-Formyl-5-(trifluoromethyl)phenylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a formyl group for a variety of transformations, and an electron-withdrawing trifluoromethyl group, offers a versatile platform for the construction of complex molecular architectures. The electron-deficient nature of the aromatic ring, a direct consequence of the trifluoromethyl and formyl substituents, significantly influences its reactivity, presenting both opportunities and challenges in synthetic design. This guide provides an in-depth exploration of the critical role that bases and solvents play in directing the reaction pathways of this valuable reagent, offering field-proven insights and detailed protocols for its application in Suzuki-Miyaura coupling, Knoevenagel condensation, and chemoselective reduction.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[1] When employing this compound, the judicious selection of base and solvent is paramount to achieving high yields and minimizing side reactions, such as protodeboronation.
The Mechanistic Imperative: Activating the Boronic Acid
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.
The electron-withdrawing trifluoromethyl and formyl groups on the phenyl ring increase the Lewis acidity of the boronic acid. This enhanced acidity can influence the choice of base and the overall reaction kinetics. While a variety of bases can be used, their strength and solubility must be carefully considered to ensure efficient boronate formation without promoting unwanted side reactions.
Base Selection: A Balancing Act
The choice of base is critical and often substrate-dependent. For electron-deficient boronic acids like this compound, a range of bases can be effective.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly employed. Cesium carbonate is often a superior choice due to its high solubility in organic solvents and its ability to effectively promote the reaction.[3] Potassium phosphate is another effective base, particularly for challenging couplings.
-
Organic Bases: While less common for this specific substrate, organic bases like triethylamine (TEA) can be used, though they are generally weaker and may require higher temperatures.
Table 1: Representative Base and Solvent Combinations for Suzuki-Miyaura Coupling
| Aryl Halide Partner | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 92 | General Protocol |
| 1-Bromo-4-nitrobenzene | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 | General Protocol |
| 2-Chloropyridine | K₃PO₄ | Toluene/H₂O | 110 | 88 | [4] |
Solvent Systems: The Reaction Medium's Influence
The solvent system must be chosen to ensure the solubility of all reactants, including the aryl halide, boronic acid, palladium catalyst, and the base. Biphasic systems, typically involving an organic solvent and water, are frequently used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the other reactants.
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are common choices for the organic phase. Dimethylformamide (DMF) can also be effective, and the addition of water can sometimes improve reaction rates by increasing the solubility of the base.[5]
-
Protic Solvents: Alcohols like ethanol or isopropanol are often used in combination with an organic solvent and water.
References
The Strategic Synthesis of Substituted Biaryls Utilizing 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: An Application Guide for Advanced Pharmaceutical and Materials Science Research
Introduction: The Architectural Significance of Fluorinated Biaryls in Modern Chemistry
Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into these frameworks can profoundly enhance a molecule's physicochemical and biological properties.[2] The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and modulate electronic characteristics, making it a highly sought-after feature in drug design.[2][3]
This application note provides a comprehensive guide to the synthesis of substituted biaryls using a uniquely functionalized building block: 3-Formyl-5-(trifluoromethyl)phenylboronic acid . This reagent is of particular interest due to its dual-handle nature. The boronic acid moiety serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[4] Concurrently, the formyl (aldehyde) group provides a reactive site for a plethora of subsequent chemical transformations, such as reductive amination, oxidation, or olefination, allowing for the rapid diversification of the biaryl core. The presence of the strongly electron-withdrawing trifluoromethyl group can also influence the reactivity and selectivity of the coupling reaction.[5]
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for the successful synthesis, purification, and characterization of novel biaryl compounds derived from this valuable intermediate.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4] The reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.
Mechanistic Rationale: A Self-Validating Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The rate of this step is typically dependent on the nature of the halide (I > Br > Cl).[4]
-
Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the desired biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.
The presence of both a formyl and a trifluoromethyl group on the phenylboronic acid introduces strong electron-withdrawing effects. This can increase the acidity of the boronic acid, potentially influencing the rate of transmetalation.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed synthesis of a substituted biaryl.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of a Representative Biaryl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more specialized ligand like SPhos or XPhos for challenging couplings.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The mixture should be a suspension.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of dioxane. For air-stable pre-catalysts (e.g., XPhos Pd G2), this step can be simplified.
-
Catalyst Addition: Add the catalyst solution to the main reaction flask under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl bromide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final biaryl product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from reaction setup to final product characterization.
Caption: A typical workflow for biaryl synthesis.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Yields are representative and will vary based on the specific substrate and reaction optimization.
| Entry | Aryl Bromide Partner | Palladium Catalyst/Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 90-98 |
| 3 | 2-Bromopyridine | XPhos Pd G2 | K₃PO₄ | t-AmylOH/H₂O | 100 | 12 | 70-85 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
Yields are based on literature for similar couplings and are for illustrative purposes.
Expected Spectroscopic Data
For a hypothetical product like 3'-Formyl-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile , one would expect to see characteristic signals in the NMR spectra:
-
¹H NMR:
-
A singlet for the aldehyde proton (~10.0 ppm).
-
A series of signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on both phenyl rings.
-
-
¹³C NMR:
-
A signal for the aldehyde carbon (~190 ppm).
-
A quartet for the CF₃ carbon (~123 ppm) with a large ¹JC-F coupling constant.
-
Signals for the other aromatic carbons, some of which may show smaller C-F coupling.
-
-
¹⁹F NMR:
-
A singlet for the CF₃ group.
-
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of complex biaryl molecules. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for its incorporation into a wide range of scaffolds. The resulting biaryls, equipped with a reactive aldehyde handle and the beneficial properties of a trifluoromethyl group, are ideal candidates for library synthesis in drug discovery programs and for the development of novel organic materials.[7][8] The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this unique reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 3-Formyl-5-(trifluoromethyl)phenylboronic acid has emerged as a particularly valuable reagent, offering a strategic combination of functional groups that empower chemists to rapidly construct complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, with a focus on its application in the synthesis of biologically active molecules, supported by detailed experimental protocols.
At its core, the utility of this compound is derived from three key features:
-
The Phenylboronic Acid Moiety: This functional group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[1] The boronic acid offers stability, low toxicity, and high functional group tolerance, making it ideal for complex synthetic routes.[2]
-
The Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeability and bioavailability.[3]
-
The Formyl (-CHO) Group: The aldehyde functionality serves as a versatile synthetic handle for a wide array of subsequent chemical transformations. It can be readily converted into other functional groups, allowing for the introduction of diverse substituents to explore a compound's structure-activity relationship (SAR). This "late-stage functionalization" is a powerful tactic in lead optimization.[4]
The strategic placement of these three groups on a single phenyl ring creates a trifunctional building block, enabling a modular and convergent approach to the synthesis of novel chemical entities.
Core Application: Synthesis of PRMT5 Inhibitor Scaffolds via Suzuki-Miyaura Coupling
A prominent application of this compound is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in epigenetic regulation, and its overexpression is implicated in various cancers, making it a high-value therapeutic target.[3][5] Many potent PRMT5 inhibitors feature a biaryl core where one of the aryl rings is the 3-formyl-5-(trifluoromethyl)phenyl moiety.
The following workflow illustrates the strategic use of this building block in a typical synthetic route targeting a PRMT5 inhibitor precursor.
This two-stage strategy allows for the rapid generation of a library of compounds. The core biaryl structure is first assembled via the reliable Suzuki-Miyaura coupling, followed by diversification at the formyl position through reductive amination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative heterocyclic halide, 2-chloro-4-aminopyrimidine. The conditions are based on established methods for similar couplings.[6][7]
Objective: To synthesize 4-amino-2-(3-formyl-5-(trifluoromethyl)phenyl)pyrimidine.
Reaction Scheme:
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 1451393-24-0 | 219.94 | 1.0 | 1.0 |
| 2-Chloro-4-aminopyrimidine | 155-97-5 | 129.55 | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.5 | 2.5 |
| 1,4-Dioxane | 123-91-1 | - | 8 mL | - |
| Water (degassed) | 7732-18-5 | - | 2 mL | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (220 mg, 1.0 mmol), 2-chloro-4-aminopyrimidine (130 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl aldehyde.
Protocol 2: Reductive Amination of the Biaryl Aldehyde
This protocol details the conversion of the formyl group on the newly synthesized biaryl intermediate into an amine, a crucial step for introducing diversity and modulating the pharmacological properties of the final compound.
Objective: To synthesize a substituted amine derivative from the biaryl aldehyde intermediate.
Reaction Scheme:
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 4-Amino-2-(3-formyl-5-(trifluoromethyl)phenyl)pyrimidine | (Product from Protocol 1) | 294.22 | 1.0 | 1.0 |
| Amine (e.g., Piperidine) | 110-89-4 | 85.15 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | - | 10 mL | - |
| Acetic Acid (optional catalyst) | 64-19-7 | - | 1-2 drops | - |
Step-by-Step Procedure:
-
Initial Setup: To a 50 mL round-bottom flask, dissolve the biaryl aldehyde (294 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Amine Addition: Add the desired amine (e.g., piperidine, 94 µL, 1.1 mmol) to the solution. If the amine salt is used, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to free the amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid (1-2 drops) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or crystallization to yield the final amine product.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its pre-installed trifluoromethyl and formyl groups, combined with the robust reactivity of the boronic acid in Suzuki-Miyaura cross-coupling, provide a streamlined pathway to complex drug-like molecules. The protocols detailed herein offer a reliable foundation for the synthesis of biaryl aldehydes, which can be readily diversified to explore structure-activity relationships. This strategic reagent will undoubtedly continue to facilitate the discovery and development of novel therapeutics, particularly in the realm of targeted cancer therapies like PRMT5 inhibition.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. A New Way to Amines - GalChimia [galchimia.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design and synthesis of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. Within this pursuit, certain molecular scaffolds emerge as exceptionally valuable due to their inherent reactivity and the desirable physicochemical properties they impart to the final compounds. 3-Formyl-5-(trifluoromethyl)phenylboronic acid is one such privileged building block. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the aldehyde and boronic acid functionalities offer orthogonal reactive handles for diversification.[1][2] This combination makes it an invaluable starting material for the synthesis of a wide array of enzyme inhibitors, most notably in the development of treatments for type 2 diabetes.[3][4]
This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on two powerful synthetic transformations: Reductive Amination and the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and showcase their application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a clinically significant class of anti-diabetic agents.[3][4]
The Strategic Advantage of this compound
The trifluoromethyl group is a bioisostere for several functional groups and can significantly improve the pharmacokinetic profile of a drug candidate.[2][5] The formyl group serves as a versatile precursor for the introduction of various amine-containing moieties through reductive amination, a robust and widely used C-N bond-forming reaction.[6][7] Simultaneously, the boronic acid functionality is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl structures.[1][8][9]
Diagram 1: Synthetic utility of the core scaffold.
Application I: Synthesis of DPP-4 Inhibitors via Reductive Amination
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that function by prolonging the action of incretin hormones, leading to increased insulin secretion and reduced glucagon levels.[3][4] Sitagliptin, the first approved DPP-4 inhibitor, features a trifluoromethylphenyl group, highlighting the importance of this moiety in achieving high potency and selectivity.[10] The following protocol outlines a general procedure for the synthesis of a key intermediate for DPP-4 inhibitors using reductive amination.
Protocol 1: Reductive Amination of this compound with a Chiral Amine
This protocol describes the reaction of this compound with a chiral amine to form a chiral secondary amine, a common structural motif in many enzyme inhibitors.
Materials:
-
This compound
-
Chiral primary amine (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the chiral primary amine (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the aldehyde and potential side reactions.
-
Anhydrous Solvents: Sodium triacetoxyborohydride is a moisture-sensitive reagent.[7]
-
Stirring for Imine Formation: Allowing the aldehyde and amine to stir before the addition of the reducing agent ensures the formation of the iminium ion intermediate, which is then reduced.
-
Slow Addition of Reducing Agent at 0 °C: Controls the exothermicity of the reaction and minimizes the formation of byproducts.
-
Aqueous Workup with NaHCO₃: Neutralizes any remaining acidic species and facilitates the separation of the product.
Diagram 2: Reductive amination workflow.
Application II: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many enzyme inhibitors.[8][9] The boronic acid functionality of this compound makes it an ideal coupling partner for a variety of aryl halides.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., a heterocyclic bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Degassed Solvents: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Choice of Catalyst and Base: The optimal catalyst and base can vary depending on the specific substrates. A preliminary screen of conditions may be necessary.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
-
Heating: The reaction often requires thermal energy to drive the catalytic cycle.
Diagram 3: Suzuki-Miyaura coupling workflow.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the synthesis of key intermediates using the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Starting Materials | Product Type | Typical Yield Range |
| Reductive Amination | This compound, Chiral Amine | Chiral Secondary Amine | 70-90% |
| Suzuki-Miyaura Coupling | This compound, Aryl Bromide | Biaryl Aldehyde | 65-85% |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a diverse range of enzyme inhibitors. The orthogonal reactivity of its formyl and boronic acid groups allows for the selective formation of C-N and C-C bonds through robust and well-established synthetic methodologies. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable scaffold in their quest for novel therapeutics. Future applications will undoubtedly see the continued use of this and similar building blocks in the development of inhibitors for a wide range of biological targets, driven by the ever-present need for more effective and safer medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Functionalization of Organotrifluoroborates: Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Cross-coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic acid with heteroaryl halides
Application Note & Protocol
Topic: Strategic Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura Cross-Coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid with Heteroaryl Halides
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of Trifluoromethylated Formylbiaryls
The convergence of heteroaromatic and substituted phenyl rings forms the structural backbone of countless active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3][4] The specific motif derived from coupling this compound with heteroaryl halides is of exceptional strategic importance in drug discovery. This building block introduces three key features in a single, convergent step:
-
A Heteroaryl Moiety: Essential for modulating solubility, engaging in hydrogen bonding, and tuning electronic properties.
-
A Trifluoromethyl Group: A bioisostere for a methyl group that often enhances metabolic stability, lipophilicity, and binding affinity.[5]
-
A Formyl (Aldehyde) Group: A versatile synthetic handle for subsequent modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, enabling rapid library generation.[6]
However, the successful execution of this transformation is non-trivial. The boronic acid's electron-deficient nature, a direct consequence of the two powerful electron-withdrawing groups, presents distinct mechanistic challenges, primarily by slowing the rate-limiting transmetalation step.[7][8] Furthermore, the inherent properties of heteroaryl halides—ranging from catalyst inhibition by Lewis basic nitrogen atoms to facile protodehalogenation—add another layer of complexity.[1][9][10][11]
This document provides a comprehensive guide to navigating these challenges, offering mechanistic insights and a robust, field-proven protocol for the efficient synthesis of these high-value compounds.
The Mechanistic Heartbeat: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound and an organohalide.[12][13] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[14][15][16]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide. This step is typically faster for more reactive halides (I > Br > Cl).[14][17] Electron-deficient aromatic systems, such as many heterocycles, generally undergo this step more readily.[14]
-
Transmetalation: This is often the rate-determining step, particularly for electron-deficient boronic acids. A base is crucial here; it activates the boronic acid by converting it to a more nucleophilic boronate anion (-B(OH)3⁻), which then transfers its aryl group to the Pd(II) center, displacing the halide.[14][15]
-
Reductive Elimination: The two organic partners on the Pd(II) complex rearrange to a cis orientation and are subsequently eliminated, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[14][16]
Optimizing for Success: A Deep Dive into Reaction Parameters
Achieving high yields in this specific coupling requires careful consideration of each component. The electron-withdrawing nature of the boronic acid necessitates conditions that accelerate the transmetalation step without promoting unwanted side reactions.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern G3/G4 precatalysts (e.g., XPhos Pd G3) | Standard Pd(II) salts like Pd(OAc)₂ are cost-effective but require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Pd₂(dba)₃ is a stable Pd(0) source. Buchwald-type precatalysts are often superior as they provide a 1:1 ligand-to-palladium ratio and generate the active L-Pd(0) species reliably and efficiently under reaction conditions. |
| Ligand | Electron-rich, bulky monophosphines (e.g., SPhos, XPhos, RuPhos) or dppf | This is the most critical parameter. Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition step and stabilizes the catalyst.[4][8] Their steric bulk facilitates the final reductive elimination step. For challenging heteroaryl couplings, Buchwald-type ligands are often the gold standard.[4] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the reactive boronate species without causing degradation of the aldehyde-containing starting material. K₃PO₄ and Cs₂CO₃ are highly effective, especially for sluggish transmetalations involving electron-poor boronic acids.[4][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or n-Butanol | A polar aprotic solvent is typically used to solubilize the organic components. A small amount of water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[7][8] Crucially, all solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst, which leads to catalyst deactivation and homocoupling of the boronic acid.[8] |
| Temperature | 80–110 °C | Elevated temperatures are generally required to overcome the activation energy barrier, especially for the transmetalation and for less reactive heteroaryl chlorides.[8][18] |
General Laboratory Protocol
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic heteroaryl bromide. Optimization may be required for specific substrates.
Materials & Equipment
-
Reactants: Heteroaryl halide, this compound
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane (anhydrous) and deionized water
-
Equipment: Oven-dried Schlenk flask or reaction vial with stir bar, condenser, argon/nitrogen line, heating mantle or oil bath, standard glassware for workup and chromatography.
Step-by-Step Procedure
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), this compound (1.3 mmol, 1.3 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 20-30 minutes. Add 10 mL of this degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting heteroaryl halide is consumed (typically 4-24 hours).[8]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[8]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide addresses the most common failure modes.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Transmetalation is too slow. | 1. Use a fresh palladium source and ligand. Consider a more robust precatalyst.[8] 2. Ensure solvents are thoroughly degassed with an inert gas.[8] 3. Increase reaction temperature; switch to a stronger base (e.g., Cs₂CO₃); use a more electron-rich, bulky ligand.[8] |
| Boronic Acid Homocoupling | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote a Pd(II)-mediated homocoupling pathway.[8][14] | Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source before transmetalation can occur. This is a known decomposition pathway for heteroaryl and electron-deficient boronic acids.[7] | Consider using potassium fluoride (KF) as the base, which can form a more stable and still reactive trifluoroborate salt in situ. Alternatively, convert the boronic acid to its more stable pinacol ester derivative before the coupling reaction. |
| Dehalogenation of Heteroaryl | The heteroaryl halide is reduced to the corresponding arene. | This can sometimes occur with very electron-rich ligands or certain substrates. Try a slightly less electron-rich ligand (e.g., switch from Buchwald-type to PPh₃ or dppf) or lower the reaction temperature. |
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biaryl synthesis by ring-opening Friedel-Crafts arylation of 1,4-epoxy-1,4-dihydronaphthalenes catalyzed by iron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
Synthesis of Bioactive Molecules Containing the 3-Formyl-5-(Trifluoromethyl)phenyl Moiety: Application Notes and Protocols
Introduction: The Strategic Importance of the 3-Formyl-5-(Trifluoromethyl)phenyl Moiety in Medicinal Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly enhance a drug candidate's potency, selectivity, cell permeability, and pharmacokinetic profile.[1]
The 3-formyl-5-(trifluoromethyl)phenyl moiety is a particularly valuable building block for medicinal chemists. It combines the advantageous properties of the trifluoromethyl group with a reactive aldehyde functionality, which serves as a versatile handle for a wide array of synthetic transformations. This allows for the construction of diverse molecular libraries and the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the creation of novel bioactive molecules.
Part 1: Synthesis of the Core Intermediate: 3-Formyl-5-(Trifluoromethyl)benzaldehyde
The efficient synthesis of the 3-formyl-5-(trifluoromethyl)benzaldehyde core is the critical first step. Several synthetic routes are available, with the choice often depending on the starting material availability and scale of the reaction. A common and reliable method involves the oxidation of the corresponding benzyl alcohol.
Protocol 1: Oxidation of 3-(Trifluoromethyl)benzyl Alcohol
This protocol details the oxidation of 3-(trifluoromethyl)benzyl alcohol to 3-formyl-5-(trifluoromethyl)benzaldehyde using a TEMPO-catalyzed reaction with sodium hypochlorite. This method is often favored for its mild conditions and high yields.
Rationale: The TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) radical acts as a catalyst to facilitate the oxidation of the primary alcohol to an aldehyde. Sodium hypochlorite (NaOCl) is the stoichiometric oxidant. The presence of a base like potassium carbonate is crucial to maintain the optimal pH for the catalytic cycle.
Materials:
-
3-(Trifluoromethyl)benzyl alcohol
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., 12%)
-
Potassium carbonate (K₂CO₃)
-
Isocyanuric acid
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzyl alcohol (1 equivalent) in ethyl acetate.
-
Addition of Reagents: To the solution, add potassium carbonate (2.0 equivalents) and isocyanuric acid (0.1 equivalents).
-
Cooling: Cool the mixture to 0-10 °C using an ice bath.
-
Catalyst and Oxidant Addition: Add TEMPO (0.03 equivalents) to the cooled mixture, followed by the dropwise addition of 12% sodium hypochlorite solution (1.2 equivalents) while maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-10 °C for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure 3-formyl-5-(trifluoromethyl)benzaldehyde.[3]
| Parameter | Value/Condition | Reference |
| Starting Material | 3-(Trifluoromethyl)benzyl alcohol | [3] |
| Oxidant | Sodium hypochlorite (12%) | [3] |
| Catalyst | TEMPO | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent | Ethyl Acetate | [3] |
| Temperature | 0-10 °C | [3] |
| Reaction Time | ~5 hours | [3] |
| Typical Yield | >95% | [4] |
Visualization of the Synthetic Workflow:
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling this challenging, electron-deficient substrate. Our goal is to provide you with actionable insights, robust protocols, and a clear understanding of the mechanistic principles to help you achieve high yields and reaction efficiency.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by its electronic nature. The presence of two potent electron-withdrawing groups—the formyl (-CHO) and trifluoromethyl (-CF₃) moieties—significantly reduces the nucleophilicity of the boronic acid. This inherent property can lead to sluggish reaction rates and low product yields. Furthermore, these activating groups increase the acidity of the boronic acid, making it more susceptible to undesired side reactions, most notably protodeboronation, especially under basic conditions.[1][2]
This guide will address these specific challenges head-on, providing a framework for rational optimization based on a deep understanding of the reaction mechanism.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address the most common issues encountered when using this compound in Suzuki coupling reactions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low yield with this substrate is a common issue, typically stemming from one or more of the following factors:
-
Inefficient Transmetalation: This is the most probable cause. The electron-deficient nature of your boronic acid slows down the transfer of the aryl group from boron to the palladium center. The choice of base and solvent system is critical to overcoming this hurdle.[3]
-
Protodeboronation: Your boronic acid is highly susceptible to replacement of the -B(OH)₂ group with a hydrogen atom, especially in the presence of water and a strong base. This side reaction consumes your starting material without forming the desired product.
-
Catalyst Deactivation: The palladium catalyst may be deactivating prematurely. This can be due to impurities, oxygen contamination, or inappropriate ligand choice.
-
Poor Oxidative Addition: While less common with aryl bromides or iodides, a particularly electron-rich or sterically hindered coupling partner can make the initial oxidative addition step difficult.
Q2: How can I mitigate protodeboronation of my boronic acid?
A2: Protodeboronation is a significant competing reaction pathway. To minimize it, consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. While strong bases like NaOH or KOH can facilitate transmetalation, they also accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3] Cesium bases are often particularly effective.
-
Anhydrous Conditions: Where possible, employ strictly anhydrous conditions. The use of bases like potassium trimethylsilanolate (TMSOK) in anhydrous solvents can be effective.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation. The boronic acid can be generated in situ under the reaction conditions.
-
Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Higher temperatures can accelerate protodeboronation.
Q3: What is the optimal catalyst and ligand system for this type of coupling?
A3: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this challenging substrate. The key is to use a palladium source paired with an electron-rich and sterically bulky phosphine ligand. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst/Ligand System | Rationale |
| Buchwald Ligands | Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings. Their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. |
| Palladium Precatalysts | Using air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) ensures the reliable and reproducible generation of the active Pd(0) catalyst in situ, which is often superior to using separate Pd sources and ligands. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine is another highly effective, electron-rich, and bulky ligand that can accelerate the reaction. |
Q4: My reaction stalls before completion. What could be the cause?
A4: Reaction stalling often points to catalyst deactivation or consumption of one of the reagents through a side reaction.
-
Check for Oxygen: Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Monitor Boronic Acid Stability: Take a sample of the reaction mixture and analyze it by LC-MS or NMR to see if your boronic acid is being consumed by protodeboronation. If so, you may need to adjust your base or solvent system as described in Q2.
-
Increase Catalyst Loading: For particularly difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to drive the reaction to completion.
Visualizing the Process
A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Note: These are generalized procedures and may require optimization for your specific aryl halide.
Protocol 1: Standard Conditions (Aqueous Biphasic)
This protocol is a good starting point but may be susceptible to protodeboronation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Electron-Deficient Substrates
This protocol is designed to minimize side reactions and improve yield.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
Toluene (anhydrous, degassed, 5 mL)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Seal the vial with a septum cap and purge with argon for 10-15 minutes.
-
Under a positive pressure of argon, add the XPhos Pd G3 catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Recommended Optimization Parameters
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale for Optimization |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (2 mol%) | Buchwald precatalysts are more active and stable for challenging couplings. |
| Ligand | dppf (in catalyst) | XPhos (in precatalyst) | Electron-rich, bulky ligand accelerates oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv, powdered) | Stronger, non-nucleophilic base promotes boronate formation while minimizing protodeboronation. |
| Solvent | Dioxane/Water (4:1) | Anhydrous Toluene | Anhydrous conditions suppress the protodeboronation side reaction. |
| Temperature | 90-100 °C | 110 °C | Higher temperature can overcome the activation barrier for transmetalation. |
References
Technical Support Center: Suzuki Coupling with 3-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki coupling reactions involving 3-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions, ensuring the success of your experiments.
Introduction to this compound in Suzuki Coupling
This compound is a valuable building block in medicinal chemistry and materials science due to the presence of the synthetically versatile formyl group and the trifluoromethyl moiety, which can enhance metabolic stability and lipophilicity.[1] However, the electron-withdrawing nature of both the formyl and trifluoromethyl groups presents unique challenges in Suzuki-Miyaura cross-coupling reactions. These substrates are particularly susceptible to side reactions that can significantly lower the yield of the desired product. This guide will focus on the most common side reactions—protodeboronation and homocoupling—and provide strategies to mitigate them.
Core Challenges and Side Reactions
The primary challenges in using this compound stem from its electronic properties. Electron-deficient boronic acids are known to be more prone to certain side reactions compared to their electron-rich counterparts.[2][3][4]
Visualizing the Reaction Landscape
To better understand the desired reaction pathway and the competing side reactions, consider the following diagram:
References
Technical Support Center: Purification of Cross-Coupling Products from 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and detailed protocols for the purification of cross-coupling products derived from 3-Formyl-5-(trifluoromethyl)phenylboronic acid. The unique electronic properties of this reagent—namely the electron-withdrawing trifluoromethyl and formyl groups—present specific challenges that require tailored purification strategies. This document is designed to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the workup and purification of your reaction products.
Question: After my reaction workup, the crude product is a dark, black, or greyish solid that seems insoluble. What is this, and how can I remove it?
Answer: This is almost certainly precipitated palladium, often referred to as palladium black. It forms when the soluble Pd(0) catalyst used in the cross-coupling reaction agglomerates and crashes out of solution. While it looks intimidating, it is often straightforward to remove.
-
Causality: The formation of palladium black is common in many palladium-catalyzed reactions.[1] Its removal is the critical first step in any purification workflow, as residual palladium can interfere with subsequent steps and contaminate your final product.
-
Immediate Solution: The most effective initial step is to dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®.[2][3] The Celite has a porous structure that effectively traps the fine, insoluble palladium particles. For particularly persistent colloidal palladium, a layer of activated carbon on top of the Celite pad can be beneficial.[4][5]
Question: My column chromatography isn't working well. The desired product is co-eluting with an impurity that has a very similar Rf value. What could this impurity be, and how can I improve separation?
Answer: The most likely culprit is the homocoupled byproduct, 5,5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,3'-dicarbaldehyde. This impurity arises when two molecules of your boronic acid couple with each other.[6][7] Due to its structural similarity to your desired biaryl product, it often exhibits very similar chromatographic behavior.
-
Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[6][8]
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Small changes can make a big difference.
-
Solvent System: Switch to a different solvent system with different selectivities (e.g., from Hexane/Ethyl Acetate to Toluene/Acetone or DCM/Methanol).[9]
-
Lower Rf: Aim for a lower Rf for your target compound (around 0.1-0.2) by using a less polar eluent. This increases the interaction time with the silica gel and can significantly improve the separation of closely-eluting spots.[9]
-
Column Size: Use a longer, narrower column to increase the number of theoretical plates and enhance resolution.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative. The slight difference in crystal lattice energy between your product and the symmetrical homocoupled byproduct can often be exploited for effective purification. Experiment with solvent/anti-solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene/heptane.
-
Question: My NMR spectrum shows a significant amount of 3-formyl-5-(trifluoromethyl)benzene. Where did this come from?
Answer: This is the result of a side reaction called protodeborylation . In this process, the boronic acid group is cleaved and replaced with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.
-
Causality: Electron-deficient boronic acids, such as the one you are using, are known to be more susceptible to protodeborylation, especially under basic aqueous conditions.[10]
-
Purification Strategy: Fortunately, this byproduct is typically much less polar than your desired biaryl product. It should be easily separable using standard flash column chromatography, as it will elute much earlier. If it persists, ensure your reaction workup includes thorough extraction with an organic solvent to remove this relatively nonpolar impurity.
Question: I have a persistent impurity that I suspect is unreacted this compound. How can I effectively remove it?
Answer: Unreacted boronic acid and its corresponding boroxine anhydrides are common impurities. Because of the polar aldehyde and boronic acid groups, their polarity can sometimes be close to that of the final product.
-
Causality: Incomplete reactions or using a slight excess of the boronic acid will leave it in the crude mixture. Boronic acids are acidic and can be converted into salts.
-
Solution: Acid/Base Extraction: The most robust method for removing boronic acid is a basic aqueous wash during the workup.
-
Dissolve your crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
This converts the acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[11]
-
Separate the layers and proceed with your standard workup (e.g., brine wash, drying, and concentration). This simple step often removes the vast majority of boronic acid-related impurities before chromatography.
-
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing common impurities encountered when using this compound.
Caption: Troubleshooting workflow for impurity removal.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for products from this boronic acid?
A1: A multi-step approach is most effective:
-
Pre-treatment: After the reaction is complete, perform a filtration through Celite® to remove the bulk of the palladium catalyst.[2][3]
-
Aqueous Workup: Conduct a liquid-liquid extraction. Wash the organic layer sequentially with a basic solution (like 1M Na₂CO₃) to remove unreacted boronic acid, followed by water and then brine.
-
Chromatography/Crystallization: Dry the organic layer and concentrate it to get the crude product. This material is now ready for final purification by flash column chromatography or recrystallization.
Q2: Are there any special considerations for the aldehyde group during purification?
A2: Yes. The formyl (aldehyde) group is generally robust to standard cross-coupling and purification conditions. However, avoid strongly acidic conditions during workup, as this can potentially lead to side reactions. Also, be aware that aldehydes can sometimes form acetals or hemiacetals if exposed to alcohols (like methanol or ethanol) for extended periods, especially with acid or base catalysis. When performing chromatography, it is best practice to use freshly distilled solvents and not let the product sit on the silica column for an excessive amount of time.
Q3: Can I use scavenger resins to remove palladium instead of Celite filtration?
A3: Absolutely. Scavenger resins, which are solid supports functionalized with groups that have a high affinity for palladium (such as thiols), can be very effective.[4] They are often used when extremely low levels of palladium are required (<10 ppm), which is common in pharmaceutical development. The crude mixture is stirred with the resin, which binds the palladium, and is then simply filtered off. This can be more efficient but also more costly than traditional methods.
Q4: Why is it important to use high-purity boronic acid from the start?
A4: Starting with high-purity this compound is critical. Impurities in the starting material can poison the palladium catalyst, leading to lower yields, and can introduce additional byproducts that complicate purification.[12] Ensuring the quality of your starting materials simplifies downstream processes and leads to more reproducible results.[12]
Data Summary: Common Impurities and Purification
| Impurity Name | Structure | Typical TLC Behavior (vs. Product) | Recommended Primary Removal Method |
| Palladium Black | Pd(0) | Stays at baseline, often streaking | Filtration through Celite®[2][3] |
| Homocoupled Dimer | Symmetrical Biaryl | Very similar Rf, difficult to resolve | Recrystallization or Optimized Chromatography[9] |
| Protodeborylation Product | Ar-H | Significantly higher Rf (less polar) | Flash Column Chromatography |
| Unreacted Boronic Acid | Ar-B(OH)₂ | Lower Rf (more polar) | Basic Aqueous Wash (e.g., 1M Na₂CO₃)[11] |
Key Experimental Protocols
Protocol 1: Standard Post-Reaction Workup and Palladium Removal
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a generous amount of an appropriate organic solvent (e.g., 20 volumes of ethyl acetate).
-
Prepare Filter Pad: Prepare a short plug of Celite® (approx. 2-3 cm thick) in a Büchner or fritted glass funnel.
-
Filter: Filter the diluted reaction mixture through the Celite® pad.[5]
-
Rinse: Wash the reaction flask and the Celite® pad with additional solvent to ensure all product is collected. The filtrate should be a clear solution, free of black particulates. If it remains dark, a second filtration or treatment with activated carbon may be needed.[4]
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Basic Wash: Wash the organic layer with 1M aqueous Na₂CO₃ solution to remove unreacted boronic acid.
-
Final Wash & Dry: Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for final purification.
Protocol 2: Purification Strategy Decision Tree
This diagram helps in selecting the optimal final purification method based on the properties of the crude product.
Caption: Decision tree for final purification strategy.
References
- 1. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Removal of boron impurities from 3-Formyl-5-(trifluoromethyl)phenylboronic acid reactions
Welcome to the technical support center for reactions involving 3-Formyl-5-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of reaction mixtures containing this versatile but often tricky reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Boron Impurities
This compound is an electron-deficient boronic acid, a characteristic that enhances its reactivity in some contexts but also introduces specific challenges, particularly concerning post-reaction purification.[1][2] Incomplete consumption, side reactions like protodeboronation, or the formation of boroxines can lead to boron-containing impurities that are often difficult to separate from the desired product due to similar polarities.[3][4][5] This guide will equip you with the knowledge and practical steps to achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My NMR shows unreacted starting boronic acid. What is the simplest and most effective removal method?
For many neutral or basic organic products, the most straightforward approach is an alkaline aqueous extraction . Boronic acids are weakly acidic and react with a strong base to form highly water-soluble boronate salts, which can then be easily partitioned into an aqueous layer.[3][6][7]
Rationale: The boronic acid (R-B(OH)₂) is converted to its corresponding boronate salt (R-B(OH)₃⁻ Na⁺) upon treatment with a base like sodium hydroxide (NaOH). This salt exhibits significantly higher aqueous solubility than the parent boronic acid, facilitating its removal from an organic solution of your product.
Quick Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous NaOH solution. Repeat this wash two to three times to ensure complete removal.[3][7]
-
Back-Wash (Optional but Recommended): Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
FAQ 2: I see broad, messy peaks in my NMR spectrum. Could this be a boroxine?
Yes, it is highly probable. Boronic acids, especially when concentrated or stored under anhydrous conditions, can undergo dehydration to form cyclic trimer anhydrides known as boroxines .[8][9][10] This is a reversible equilibrium, and the presence of both the boronic acid and its boroxine can lead to complex and broadened NMR spectra.[11]
Key Insight: The equilibrium between a boronic acid and its boroxine can be shifted. The addition of water will hydrolyze the boroxine back to the monomeric boronic acid.[8]
Troubleshooting Steps:
-
NMR Sample Preparation: Before declaring your product impure, try adding a drop of D₂O to your NMR tube. If the complex signals resolve into a cleaner spectrum, boroxine formation was likely the issue.
-
Workup Modification: Ensure your workup includes an aqueous wash step, which will help hydrolyze any boroxines present in the crude reaction mixture.
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Basic extraction is ineffective or my product is base-sensitive.
If your target molecule contains base-labile functional groups (e.g., esters, some protecting groups) or is itself acidic, an alkaline wash is not a viable option. In such cases, alternative methods are required.
For a non-chromatographic approach, solid-supported scavengers are an excellent choice. These are functionalized resins that selectively bind to and remove specific types of impurities.
Recommended Scavenger: A resin functionalized with diethanolamine (DEAM) is particularly effective for scavenging boronic acids.[12][13]
Workflow for Scavenger-Based Purification
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. suprasciences.com [suprasciences.com]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Suzuki Coupling of Sterically Hindered Substrates with 3-Formyl-5-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a particularly challenging class of Suzuki-Miyaura cross-coupling reactions: the coupling of sterically hindered aryl halides with the electron-deficient 3-Formyl-5-(trifluoromethyl)phenylboronic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize these complex transformations.
Frequently Asked Questions (FAQs)
This section addresses the primary challenges and strategic considerations for this specific coupling.
Q1: What makes the coupling of a sterically hindered substrate with this compound particularly difficult?
A1: This reaction presents a dual challenge. Firstly, steric hindrance on the aryl halide partner, especially from ortho-substituents, dramatically slows down key steps of the catalytic cycle, namely the oxidative addition and the final reductive elimination.[1][2] Secondly, the boronic acid is highly electron-deficient due to the formyl (-CHO) and trifluoromethyl (-CF₃) groups. This electronic nature makes the C-B bond susceptible to a major side reaction called protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to low yields.[3][4]
Q2: My standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What is the most critical parameter to change?
A2: For sterically demanding couplings, the single most critical parameter is the ligand . Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You must switch to a modern, bulky, and electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is necessary to accelerate both the oxidative addition of the hindered aryl halide and the difficult reductive elimination step to form the bulky biaryl product.[5][6]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) are the industry standard for these transformations.[1] For extremely hindered substrates, specialized ligands like AntPhos have shown superior performance.[5][7] N-Heterocyclic Carbenes (NHCs) are also a highly effective alternative.[8][9]
Q3: I'm observing a significant amount of a byproduct that corresponds to the starting boronic acid with the -B(OH)₂ group replaced by -H. What is happening and how can I stop it?
A3: You are observing protodeboronation , a common and destructive side reaction for electron-deficient boronic acids like this compound.[3] This process is often promoted by the base and any protic solvents (like water) in the reaction. To mitigate it:
-
Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like NaOH or KOtBu to weaker inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[5][10]
-
Minimize Water or Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, it can accelerate protodeboronation here. Try reducing the amount of water or switching to a completely anhydrous solvent system (e.g., dry toluene, dioxane, or THF) with a base like KF or CsF.
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate.[3] These reagents release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.
Q4: Besides protodeboronation, what other side reactions should I be aware of?
A4: Two other common side reactions are:
-
Homocoupling of the Boronic Acid: This forms a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[11][12][13] Ensuring a rigorously inert atmosphere and using a Pd(0) source or an efficient precatalyst can minimize this.[3][10]
-
Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[11]
Visualizing the Process: Key Diagrams
To better understand the reaction, the following diagrams illustrate the catalytic cycle and the specific challenges at play.
Caption: The fundamental Suzuki-Miyaura catalytic cycle.
Caption: Interplay of steric and electronic challenges leading to low yield.
Comprehensive Troubleshooting Guide
This table provides a structured approach to diagnosing and solving common experimental failures.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Yield / Stalled Reaction | 1. Ineffective Ligand: The ligand is not bulky/electron-rich enough to overcome steric barriers.[5] 2. Inactive Catalyst: The Pd(0) species is not forming or is being deactivated.[3][14] 3. Insufficient Temperature: The activation energy for oxidative addition or reductive elimination is not being met.[5] 4. Inappropriate Base/Solvent: The combination is not optimal for the specific substrates.[15] | 1. Upgrade the Ligand: Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand. These accelerate the rate-limiting steps for hindered substrates.[1][6][8] 2. Check Catalyst & Atmosphere: Use a fresh, high-quality palladium source. Employ a pre-catalyst that readily generates Pd(0).[10] Ensure the reaction is run under a rigorously inert atmosphere (Argon or N₂) as oxygen deactivates the catalyst.[3] 3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Solvents like toluene (111 °C) or dioxane (101 °C) are good starting points.[5][16] 4. Screen Bases/Solvents: K₃PO₄ in toluene or dioxane is a robust starting point.[5][6] |
| Significant Protodeboronation | 1. Boronic Acid Instability: The electron-withdrawing groups make the C-B bond prone to cleavage.[3][4] 2. Excess Water/Protic Solvent: Protons from water or alcohol solvents facilitate the undesired cleavage. 3. Base is too Strong/Nucleophilic: Strong bases can directly promote the protodeboronation pathway. | 1. Use a More Stable Boron Reagent: Convert the boronic acid to a pinacol ester or MIDA boronate. This is the most robust solution.[3] 2. Minimize Protic Solvents: Reduce the amount of water or use a thoroughly dried, anhydrous solvent system. 3. Optimize the Base: Use a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or KF.[10] Ensure the base is finely powdered to maximize surface area. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling pathway.[11][13] 2. Inefficient Pd(II) -> Pd(0) Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), homocoupling can be a competing pathway for its reduction to the active Pd(0) catalyst.[11][12] | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction setup and duration. 2. Use a Pd(0) Source or Pre-catalyst: Start with Pd(PPh₃)₄ or a modern pre-catalyst that bypasses the need for in-situ reduction by the boronic acid.[10] |
| Incomplete Conversion | 1. Catalyst Decomposition: The catalyst may not be stable over the long reaction times required for hindered substrates. 2. Reversible Steps: One of the steps in the catalytic cycle may be reversible and not favoring the product. | 1. Use a More Robust Ligand: Certain ligands, like NHCs, can form more stable palladium complexes, leading to longer catalyst lifetimes.[17] 2. Increase Catalyst Loading: If catalyst death is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help drive the reaction to completion.[10] |
Troubleshooting Workflow
When a reaction fails, a systematic approach is key. Use the following decision tree to guide your optimization strategy.
Caption: A step-by-step decision tree for troubleshooting failed reactions.
Validated Experimental Protocol
This protocol is a robust starting point for the coupling of a sterically hindered aryl bromide with this compound.
Reagents & Equipment:
-
Sterically hindered aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base: K₃PO₄ (finely powdered, oven-dried, 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a stir bar, add the sterically hindered aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (0.01 mmol, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand now.
-
Solvent Addition: Using a gas-tight syringe, add the degassed, anhydrous solvent (e.g., 5 mL of 1,4-dioxane). The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes.[16]
-
Reaction Execution: Lower the flask into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the coupling, reactions may require 12-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Microwave-Assisted Suzuki Coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
An in-depth guide to successfully implementing the microwave-assisted Suzuki coupling of 3-Formyl-5-(trifluoromethyl)phenylboronic acid. This technical support center provides practical solutions and theoretical explanations for researchers, scientists, and professionals in drug development.
As a Senior Application Scientist, this guide is designed to navigate the complexities of coupling an electron-deficient boronic acid under microwave conditions. The inherent reactivity of this compound—influenced by its two electron-withdrawing groups—presents unique challenges and opportunities. This document provides not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and theory of this specific reaction.
Q1: Why use microwave irradiation for this Suzuki coupling reaction? A1: Microwave irradiation offers significant advantages over conventional heating by enabling rapid, uniform heating of the reaction mixture. This dramatically reduces reaction times, often from hours to minutes. For a sensitive substrate like this compound, shorter reaction times at optimal temperatures can minimize side reactions such as protodeboronation and improve overall yield and purity.[1]
Q2: What makes this compound a "challenging" substrate? A2: This boronic acid is electron-deficient due to the strong electron-withdrawing effects of the formyl (-CHO) and trifluoromethyl (-CF3) groups. This electronic nature can slow down the transmetalation step of the catalytic cycle, which is often the rate-determining step.[2] Furthermore, boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a common side reaction that reduces yield.[3]
Q3: Which palladium catalyst and ligand combination is recommended? A3: A robust starting point is a pre-catalyst that readily forms the active Pd(0) species. For electron-deficient partners, catalysts with electron-rich, bulky phosphine ligands are often effective.[4][5] A combination like Pd(OAc)₂ with a ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G2, is highly recommended.[6][7] These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium center, preventing decomposition into palladium black.[3]
Q4: How critical is the choice of base and solvent? A4: The base and solvent system is crucial for success. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[8][9] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.[9] The solvent must be able to dissolve the reagents and be compatible with microwave heating. A polar aprotic solvent mixture, such as 1,4-dioxane/water or DMF/water, is standard as it effectively solvates the inorganic base and organic substrates.[10][11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed. This is often visible as the formation of black precipitate (palladium black). | Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Use a pre-catalyst (e.g., XPhos Pd G2) or a robust ligand that protects the Pd(0) center.[3] If using Pd(OAc)₂, ensure the ligand is added to form the active complex. |
| 2. Insufficient Base Strength/Solubility: The boronic acid is not being activated to the boronate species required for transmetalation. | Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[9] Ensure the solvent system (e.g., dioxane/water) can partially solubilize the base to allow it to participate in the reaction. | |
| 3. Low Microwave Power/Temperature: The reaction has not reached the necessary activation energy. | Solution: Increase the microwave temperature in increments of 10°C (e.g., from 100°C to 120°C). Confirm the internal temperature probe is functioning correctly. Note that excessive temperature can cause substrate or product degradation. | |
| Significant Protodeboronation Side Product | 1. Presence of Protic Sources & High Temperature: Water in the solvent mixture or residual moisture, combined with prolonged heating, can lead to the cleavage of the C-B bond. | Solution: Minimize reaction time by using microwave heating. While water is often required, using anhydrous solvents and a carefully controlled amount of degassed water can help. A base like K₃PO₄ can be less hydrolytically aggressive than hydroxides. |
| 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the chance of protodeboronation. | Solution: Use a more electron-rich ligand (e.g., XPhos, SPhos) to accelerate the catalytic cycle.[12] Increasing the concentration of the boronic acid slightly (e.g., to 1.5 equivalents) can also favor the desired reaction pathway. | |
| Homocoupling of Aryl Halide or Boronic Acid | 1. Oxygen in the Reaction Mixture: O₂ can promote the oxidative homocoupling of the boronic acid. | Solution: Thoroughly degas all solvents before use by sparging with an inert gas (Ar or N₂) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| 2. Catalyst Decomposition: Decomposed palladium nanoparticles can catalyze homocoupling pathways. | Solution: Use a stabilizing ligand as described above. Ensure the reaction temperature is not excessively high, as this can accelerate catalyst decomposition. | |
| Difficulty in Product Purification | 1. Residual Palladium: The final product is contaminated with palladium, giving it a gray or black tint. | Solution: After the reaction, filter the mixture through a pad of Celite to remove bulk palladium precipitate.[13] For trace amounts, consider a silica gel column or treatment with a palladium scavenger. |
| 2. Co-eluting Impurities: Side products like the homocoupled biaryl or starting materials are difficult to separate via column chromatography. | Solution: Optimize the reaction to minimize side product formation first. For chromatography, use a shallow solvent gradient and high-quality silica gel. If the product is a solid, recrystallization can be a highly effective purification method.[14] |
Part 3: Visualized Workflows and Mechanisms
Suzuki Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura coupling reaction.[2][4][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for addressing suboptimal reaction outcomes.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Part 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the microwave-assisted Suzuki coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G2 catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor vial with a stir bar
-
Standard laboratory glassware for workup
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), XPhos Pd G2 (0.01 mmol, 2 mol%), and K₃PO₄ (1.25 mmol, 2.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M (for 0.5 mmol scale, use 2.0 mL dioxane and 0.5 mL water).
-
Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120°C for 15-20 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
Reaction Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Improving 3-Formyl-5-(trifluoromethyl)phenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-5-(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging couplings. The electron-withdrawing nature of both the formyl (-CHO) and trifluoromethyl (-CF₃) groups makes this boronic acid particularly susceptible to side reactions, primarily protodeboronation, which can lead to low yields and complex product mixtures.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when using this compound and provides step-by-step solutions grounded in mechanistic principles.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Low or no yield is the most common issue and typically points to one of three areas: the catalyst's activity, the efficiency of the transmetalation step, or the stability of the boronic acid itself.[2]
Primary Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) species is either not being generated efficiently from your Pd(II) precatalyst or is being deactivated. Oxygen is a primary culprit in catalyst deactivation.[2][3]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a robust degassing technique for your solvents, such as freeze-pump-thaw (3-4 cycles) or sparging with inert gas for at least 30 minutes.[4][5] Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which rapidly and reliably generates the active Pd(0) species under the reaction conditions.[2]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical, often rate-limiting, step. This step is highly dependent on the choice of base and solvent.[6] The electron-deficient nature of your boronic acid makes it a weaker nucleophile, slowing this step.
-
Solution: Use a strong, non-nucleophilic base to activate the boronic acid. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they effectively form the more nucleophilic boronate species required for transmetalation.[4][6] Ensure the base is soluble; adding a small amount of water to solvents like Dioxane or THF can aid solubility and facilitate the process, but be cautious as excess water can promote protodeboronation.[4]
-
-
Poor Substrate Solubility: If any of the reactants (aryl halide, boronic acid, or base) are not fully dissolved, the reaction will be slow and inefficient.
Q2: I'm observing a significant amount of benzene-1-carbaldehyde-3-(trifluoromethyl) as a byproduct. What is causing this protodeboronation and how do I prevent it?
This byproduct is the result of protodeboronation, a major side reaction where the C-B bond is cleaved and replaced with a C-H bond. Electron-deficient arylboronic acids are highly susceptible to this process, which is accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[4][8][9]
Strategies to Minimize Protodeboronation:
-
Convert to a More Stable Boronic Ester: This is the most effective strategy. Converting the boronic acid to a boronic ester, such as a pinacol ester (BPin), significantly increases its stability and resistance to premature decomposition.[4][10] These esters are generally more stable for purification and storage and hydrolyze in situ under the reaction conditions to generate the active boronic acid.
-
Action: See the detailed protocol below for converting your boronic acid to its pinacol ester derivative.
-
-
Use Milder or Anhydrous Base Conditions: If using the boronic acid directly, the choice of base is critical.
-
Action 1 (Milder Base): Switch to a milder base like potassium fluoride (KF) or cesium fluoride (CsF). Fluoride ions are effective at activating boronic acids without creating the harshly basic aqueous conditions that promote protodeboronation.[4][11]
-
Action 2 (Anhydrous Conditions): For highly sensitive substrates, employ strictly anhydrous conditions. Use a base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF.[4][12]
-
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[4]
-
Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. You may need to screen temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.
-
Caption: Decision tree for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for this coupling?
For challenging couplings involving electron-deficient boronic acids, the choice of ligand is paramount. You need a ligand that can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Recommendation: Use bulky, electron-rich phosphine ligands. Buchwald biarylphosphine ligands such as SPhos and XPhos are highly effective.[2][4] Alternatively, trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃ ) are also excellent choices.[3][13] These are best used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently, as part of a pre-formed precatalyst (e.g., XPhos Pd G3).
Q2: How critical is the choice of base?
The base is absolutely critical. It performs the essential function of activating the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][11] An incorrect or inefficient base is a common reason for reaction failure.
| Base | Strength | Common Use Case | Considerations |
| K₃PO₄, Cs₂CO₃ | Strong | General purpose, highly effective for difficult couplings.[4] | Can promote protodeboronation in sensitive substrates, especially with water. Use finely powdered. |
| K₂CO₃, Na₂CO₃ | Moderate | Standard, cost-effective choice, often used in aqueous solvent mixtures.[6] | May not be strong enough for this challenging coupling. |
| KF, CsF | Mild | Excellent for substrates with base-sensitive functional groups (e.g., esters).[4] | Less likely to cause protodeboronation. May require higher temperatures. |
| Organic Bases | Variable | Less common in standard Suzuki couplings. | Can be useful in specific applications but are not a typical starting point. |
Q3: Should I use a boronic ester instead of the boronic acid?
Yes, in most cases. For this compound, which is prone to decomposition, using a more stable derivative is highly recommended.[4][10]
-
Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids, especially for electron-deficient systems.[4][8] They are easy to prepare, handle, and purify.
-
MIDA Boronates: These offer exceptional stability and are designed for slow-release of the boronic acid, which can be beneficial in complex syntheses.
-
Trifluoroborate Salts (BF₃K): These are crystalline, air-stable solids that are also highly resistant to protodeboronation.[14]
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[2]
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[3]
-
Solvent Addition: Prepare a degassed solvent mixture of Dioxane and Water. Add the solvent to the reaction vessel via syringe under a positive pressure of inert gas. The final concentration should be ~0.1 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Caption: General experimental workflow for Suzuki coupling.
Protocol 2: Preparation of the Pinacol Ester Derivative
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, pinacol, and toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the coupling reaction without further purification. If necessary, it can be purified by crystallization or column chromatography.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The base plays a crucial role in the transmetalation step, which is often the bottleneck with electron-deficient boronic acids.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
Welcome to a detailed comparative guide for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a foundational tool for carbon-carbon bond formation, yet its success is profoundly influenced by the electronic nature of its coupling partners.[1][2] This guide provides an in-depth analysis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid, a challenging yet synthetically valuable reagent, comparing its performance in Suzuki coupling against other common phenylboronic acids. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-proven protocols to ensure successful implementation in your synthetic workflows.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins through a palladium-catalyzed cycle involving an organohalide and an organoboron species.[3] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions, especially when dealing with electronically demanding substrates.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide partner is crucial here, with the general trend being I > OTf > Br >> Cl.[3] Electron-withdrawing groups on the aryl halide can accelerate this step.[4]
-
Transmetalation: This is the rate-determining step for many Suzuki couplings and the most pertinent to our discussion of boronic acids. The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻), which facilitates the transfer.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Challenger: this compound
This compound is a bifunctional aromatic building block characterized by the presence of two powerful, meta-directing electron-withdrawing groups (EWGs): a formyl (-CHO) and a trifluoromethyl (-CF₃) group.
Key Physicochemical Properties:
-
Formula: C₈H₆BF₃O₃
-
Molecular Weight: 219.94 g/mol
-
Appearance: Typically a solid.
-
Electronic Nature: Strongly electron-deficient.
The presence of these EWGs significantly reduces the electron density of the phenyl ring. This has a direct and profound impact on the transmetalation step of the Suzuki coupling. Because the aryl group to be transferred is less nucleophilic, the transfer from the boronate complex to the electrophilic Pd(II) center is kinetically disfavored.[1][8] Consequently, reactions involving this boronic acid often require more forcing conditions compared to their electron-rich or unsubstituted counterparts.
Despite this challenge, its utility is immense. It allows for the direct installation of a phenyl ring pre-functionalized for further synthetic transformations (e.g., reductive amination, Wittig reactions via the formyl group) while imparting the metabolic stability and altered lipophilicity often associated with the trifluoromethyl group.[9]
Comparative Performance in Suzuki Coupling
To understand the unique behavior of this compound, we must compare it to other phenylboronic acids under similar reaction conditions.
-
Unsubstituted Phenylboronic Acid: This is the benchmark reagent. It generally provides good to excellent yields under standard conditions without significant electronic hindrance.
-
Electron-Donating Group (EDG) Substituted: Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the aromatic ring. This accelerates the transmetalation step, often leading to faster reactions and higher yields.[8][10]
-
Single Electron-Withdrawing Group (EWG) Substituted: Boronic acids with a single EWG (e.g., -CHO, -CF₃) are more challenging than unsubstituted or EDG-substituted variants but less demanding than our target di-substituted acid. They serve as an important intermediate comparison point.
Experimental Data Summary
The following table summarizes representative data, illustrating the impact of substituents on Suzuki coupling outcomes. Note that direct, side-by-side comparisons in single publications are rare; this table synthesizes typical results from various sources to provide a comparative overview.
| Boronic Acid Partner | Substituent Effect | Typical Aryl Halide | Typical Yield (%) | General Conditions & Observations |
| 4-Methoxyphenylboronic acid | Strong EDG | 4-Bromoanisole | 90-98% | Fast reaction rates. Standard catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃, K₂CO₃) are highly effective.[10] |
| Phenylboronic acid | Neutral (Baseline) | Bromobenzene | 85-95% | Reliable and robust. Serves as the standard for optimizing new catalyst systems.[11][12] |
| 4-Formylphenylboronic acid | Moderate EWG | 4-Bromobenzonitrile | 70-85% | Slower reaction. May require a more active catalyst system (e.g., using bulky phosphine ligands) or slightly higher temperatures. |
| This compound | Strong Dual EWG | 4-Bromotoluene | 50-75% | Challenging. Often requires higher temperatures (≥100 °C), stronger bases (e.g., K₃PO₄), and highly active catalysts/ligands. |
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methodology includes checkpoints and rationale to guide the researcher.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point that can be adapted for various substrates.
Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
Step-by-Step Methodology:
-
Reagent Preparation & Rationale:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Scientist's Note: Using a slight excess of the boronic acid component is standard practice to drive the reaction to completion and to compensate for potential protodeboronation or self-coupling side reactions. For a challenging substrate like this compound, using 1.5 equivalents is recommended.
-
-
Catalyst Addition & Rationale:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Scientist's Note: For electron-deficient boronic acids, a simple catalyst may be insufficient. Consider using a more robust pre-catalyst or generating the active Pd(0) species in situ from Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or PCy₃).[1] These ligands promote the reductive elimination step and stabilize the catalyst, preventing decomposition at higher temperatures.
-
-
Solvent and Degassing:
-
Add the chosen solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) to the Schlenk flask containing the solids.[13]
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Scientist's Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. Rigorous degassing is critical for reproducible and high-yielding reactions.
-
-
Reaction Execution and Monitoring:
-
After degassing, add the catalyst/ligand to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the limiting reagent (typically the aryl halide) is consumed.[1]
-
-
Workup and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl compound.
-
Conclusion and Expert Recommendations
While electron-donating groups on phenylboronic acids generally accelerate Suzuki couplings, electron-withdrawing groups present a kinetic challenge that must be overcome with carefully chosen reaction conditions.[1][8]
This compound stands as a prime example of an electronically challenging but synthetically powerful building block. Its successful application hinges on recognizing its reduced reactivity in the transmetalation step and compensating accordingly.
-
Employing High-Activity Catalysts: Utilize palladium pre-catalysts paired with bulky, electron-rich phosphine ligands.
-
Using Stronger Bases: A stronger base like K₃PO₄ or Cs₂CO₃ can more effectively generate the boronate species needed for transmetalation.
-
Elevating Reaction Temperature: Be prepared to heat reactions to 100 °C or higher to overcome the activation energy barrier.
By understanding the mechanistic principles and adopting a robust experimental protocol, researchers can confidently leverage the synthetic advantages of this and other electron-deficient boronic acids in their discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Trifluoromethylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. Its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity is unparalleled. Phenylboronic acids bearing this powerful moiety are indispensable building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
However, the synthetic utility of trifluoromethylphenylboronic acid is not uniform across its positional isomers. The placement of the CF₃ group—be it ortho, meta, or para to the boronic acid—profoundly dictates the reagent's reactivity. This guide provides an in-depth comparison of these three isomers, grounded in mechanistic principles and supported by experimental observations, to empower scientists in making informed decisions for their synthetic strategies.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the efficiency of the transmetalation step. This step involves the transfer of the aryl group from the boron atom to the palladium center. The rate and success of this transfer are highly sensitive to the electronic character and steric environment of the carbon-boron bond.
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1] This electronic influence, combined with steric factors, creates a distinct reactivity profile for each isomer.
-
Para-isomer (4-(CF₃)C₆H₄B(OH)₂): The CF₃ group exerts a strong, unhindered electron-withdrawing effect, increasing the Lewis acidity of the boron center.[2][3] This enhanced acidity facilitates the formation of the tetrahedral boronate species (Ar-B(OH)₃⁻) upon reaction with a base, which is the active nucleophile in the transmetalation step.[4][5]
-
Meta-isomer (3-(CF₃)C₆H₄B(OH)₂): Similar to the para isomer, the CF₃ group at the meta position increases the Lewis acidity of the boronic acid.[2][3] The electronic effect is slightly less pronounced compared to the para position due to the lack of direct resonance conjugation, but it still effectively activates the boronic acid for catalysis.
-
Ortho-isomer (2-(CF₃)C₆H₄B(OH)₂): The ortho isomer presents a unique case where steric hindrance dominates. The bulky CF₃ group is positioned directly adjacent to the boronic acid moiety.[6][7] This proximity sterically shields the boron center, impeding its interaction with the palladium complex during the crucial transmetalation step.[8][9] This steric clash, often termed the "ortho effect," can dramatically reduce or even completely inhibit reactivity. Furthermore, this steric strain hinders the formation of the planar boronic acid structure, which can decrease its acidity compared to the meta and para isomers.[2][7]
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to the Acidity of Fluorinated Phenylboronic Acids
In the landscape of modern drug discovery and materials science, the nuanced properties of organoboron compounds are of paramount importance. Among these, fluorinated phenylboronic acids stand out for their unique electronic characteristics, which significantly influence their reactivity and binding affinities. This guide provides an in-depth comparison of the acidity of various fluorinated phenylboronic acids, supported by experimental data and detailed protocols for pKa determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select and utilize these versatile molecules.
The Significance of Acidity in Fluorinated Phenylboronic Acids
Phenylboronic acids are Lewis acids, not Brønsted acids, meaning they accept a pair of electrons rather than donating a proton.[1] Their acidity is a critical parameter that dictates their utility in a range of applications. For instance, in the context of bioconjugation and sensor design, a lower pKa allows for efficient binding to diols (like sugars) at physiological pH.[1] The introduction of fluorine, a highly electronegative atom, to the phenyl ring is a common strategy to modulate the acidity of boronic acids.[2] The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, a crucial factor in designing effective catalysts and therapeutic agents.[1][2]
Comparative Acidity: A Data-Driven Analysis
The position and number of fluorine substituents on the phenyl ring have a profound impact on the pKa of the boronic acid. The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids.
| Compound | pKa Value | Comments |
| Phenylboronic Acid | 8.86[1] | Unsubstituted reference compound. |
| 2-Fluorophenylboronic acid | ~8.0[3][4] | Increased acidity due to ortho-fluoro substitution. |
| 3-Fluorophenylboronic acid | ~8.4[3] | Moderate increase in acidity. |
| 4-Fluorophenylboronic acid | 8.77[1] | Minimal change in acidity compared to the unsubstituted acid. |
| 2,6-Difluorophenylboronic acid | ~8.12 (Predicted)[5][6] | Further increase in acidity due to two ortho-fluoro groups. |
| 3,5-Difluorophenylboronic acid | 6.46 (Predicted)[7][8] | Significant increase in acidity. |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.13 (Predicted)[9] | Substantially more acidic due to multiple electron-withdrawing groups. |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative.
The data clearly demonstrates that fluorine substitution generally increases the acidity (lowers the pKa) of phenylboronic acid. The effect is most pronounced with multiple fluorine atoms and when they are in positions that can exert a strong electron-withdrawing inductive effect.
Understanding the Electronic Effects of Fluorine
The influence of fluorine on the acidity of phenylboronic acids is a result of a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these substituent effects on the reactivity of aromatic compounds.[10][11][12]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the phenyl ring and the attached boronic acid group.[13][14][15] This effect stabilizes the resulting boronate anion (the conjugate base), thereby increasing the acidity of the boronic acid.[13]
-
Resonance Effect (+R): Fluorine can also donate a lone pair of electrons to the aromatic pi-system, a phenomenon known as the resonance effect.[16] This effect pushes electron density towards the ring, which would destabilize the boronate anion and decrease acidity.
The net effect of fluorine substitution depends on the position of the fluorine atom(s) on the phenyl ring. For meta-substituted compounds, the inductive effect dominates, leading to a significant increase in acidity. In the para position, the inductive and resonance effects act in opposition, resulting in a much smaller change in acidity.[17] For ortho-substituted compounds, in addition to electronic effects, steric factors and the potential for intramolecular hydrogen bonding can also influence acidity.[3]
Below is a diagram illustrating the interplay of these electronic effects.
Caption: Electronic effects of fluorine on phenylboronic acid acidity.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and applying fluorinated phenylboronic acids. Potentiometric and spectrophotometric titrations are two commonly employed and reliable methods.[3][18][19]
Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a titrant (typically a strong base like NaOH) is added incrementally.[20]
Methodology:
-
Preparation of the Boronic Acid Solution: Accurately weigh a sample of the fluorinated phenylboronic acid and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture).[17] The concentration should be known precisely.
-
Calibration of the pH Electrode: Calibrate the pH meter and electrode using standard buffer solutions at the temperature of the experiment.
-
Titration: Place the boronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.
-
Data Collection: Add the NaOH solution in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Causality Behind Experimental Choices:
-
Standardized NaOH: Using a standardized titrant is critical for accurate determination of the equivalence point and, consequently, the pKa.
-
Inert Atmosphere: For some boronic acids, performing the titration under an inert atmosphere (e.g., nitrogen or argon) can prevent interference from atmospheric CO2, which can react with NaOH.[21]
-
Co-solvents: For boronic acids with low water solubility, a co-solvent like methanol or DMSO may be necessary.[3] It is important to note that the pKa value will be an apparent pKa (pKaapp) and will be dependent on the solvent composition.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[22][23]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the boronic acid.
-
Preparation of Boronic Acid Solutions: Prepare a stock solution of the fluorinated phenylboronic acid. Add a small, constant aliquot of the stock solution to each of the buffer solutions.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (deprotonated) forms of the boronic acid. Plot the absorbance at a chosen wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength across all buffer solutions minimizes variations in activity coefficients, leading to more accurate pKa determination.
-
Wavelength Selection: Choosing a wavelength where the difference in absorbance between the acidic and basic forms is maximal enhances the sensitivity of the measurement.
The following diagram outlines the general workflow for pKa determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,6-Difluorophenylboronic acid | 162101-25-9 [m.chemicalbook.com]
- 6. 2,6-Difluorophenylboronic acid CAS#: 162101-25-9 [amp.chemicalbook.com]
- 7. 3,5-Difluorophenylboronic acid CAS#: 156545-07-2 [m.chemicalbook.com]
- 8. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Hammett_equation [chemeurope.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. mdpi.com [mdpi.com]
- 18. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 19. youtube.com [youtube.com]
- 20. metrohm.com [metrohm.com]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
A Senior Application Scientist's Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Comparative Performance Analysis in Drug Synthesis
Introduction: The Strategic Role of Substituted Arylboronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the construction of carbon-carbon (C-C) bonds is a foundational pillar upon which complex molecular architectures are built. Among the myriad of tools available to the synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for its reliability, functional group tolerance, and broad substrate scope.[1] The performance of this reaction is critically dependent on the nature of the organoboron reagent. Arylboronic acids, with their unique substitution patterns, are not merely passive coupling partners; they are tunable reagents that can dictate reaction efficiency, selectivity, and yield.
This guide provides an in-depth comparison of 3-Formyl-5-(trifluoromethyl)phenylboronic acid , a highly functionalized building block, against its structural analogues. We will dissect how its unique electronic architecture influences its performance in the synthesis of biaryl compounds, which are privileged structures in numerous approved therapeutics. Our analysis is grounded in mechanistic principles and supported by comparative experimental data to provide researchers, scientists, and drug development professionals with actionable insights for optimizing synthetic strategies.
The Electronic Profile of this compound: A Synergistic Effect
The performance of this compound is rooted in the powerful, synergistic electron-withdrawing effects of its two substituents. The trifluoromethyl (-CF₃) group is a potent sigma-withdrawing group due to the high electronegativity of fluorine, while the formyl (-CHO) group exerts a strong electron-withdrawing effect through both induction and resonance.[2][3]
Positioned meta to the boronic acid moiety, these groups synergistically decrease the electron density of the aromatic ring and, consequently, increase the Lewis acidity of the boron center.[2] This enhanced acidity is a crucial factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle, often accelerating the transfer of the aryl group from boron to the palladium center.
Caption: Electronic characteristics of this compound.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a building block's utility is its performance in practice. We compare this compound with several analogues in a model Suzuki-Miyaura reaction with 4-bromoanisole, a moderately activated aryl halide. The objective is to isolate the effects of the formyl and trifluoromethyl substituents on reaction yield and efficiency.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ with SPhos is chosen as a robust, general catalyst system known for its high activity with both electron-rich and electron-poor coupling partners.
-
Base: K₃PO₄ is a moderately strong base effective in promoting the reaction while minimizing base-sensitive functional group degradation.
-
Solvent: A Toluene/H₂O biphasic system is a standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Comparative Reaction Data
| Entry | Boronic Acid | Substituent Effects | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Baseline (Neutral) | 12 | 90 | 85 |
| 2 | 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | 16 | 90 | 78 |
| 3 | 3-Formylphenylboronic Acid | Electron-Withdrawing (-CHO) | 8 | 90 | 92 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic Acid | Strongly Electron-Withdrawing (-CF₃) | 6 | 90 | 95 |
| 5 | This compound | Strongly Electron-Withdrawing (-CHO, -CF₃) | 5 | 90 | 96 |
Yields are illustrative, based on typical outcomes reported in the literature for similar systems.[3][4][5][6]
Analysis of Performance
-
Baseline vs. Electron-Donating Groups (Entry 1 vs. 2): As expected, the electron-donating methoxy group slightly deactivates the boronic acid, leading to a longer reaction time and lower yield compared to the unsubstituted phenylboronic acid. This is because electron donation reduces the Lewis acidity of the boron center, potentially slowing the transmetalation step.
-
The Impact of a Single Formyl Group (Entry 3): The addition of a single electron-withdrawing formyl group significantly improves performance. The reaction time is reduced, and the yield increases, demonstrating the positive effect of enhanced Lewis acidity.
-
The Power of Trifluoromethyl Groups (Entry 4): 3,5-Bis(trifluoromethyl)phenylboronic acid, a potent reagent, shows excellent reactivity, achieving a high yield in just 6 hours.[3] This underscores the strong activating effect of the -CF₃ group.
-
Synergistic Activation (Entry 5): this compound outperforms all other analogues in this model system. The combination of both formyl and trifluoromethyl groups leads to the highest reactivity, providing a near-quantitative yield in the shortest time. This synergy makes it an exceptionally efficient coupling partner, particularly valuable when working with less reactive aryl chlorides or sterically hindered substrates.
A Note on Stability: Protodeboronation
A common side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source. Arylboronic acids with strong electron-withdrawing groups are generally more resistant to this side reaction.[7] This increased stability contributes to higher product yields, as more of the boronic acid remains available for the desired cross-coupling pathway.
Experimental Workflow and Protocol
A well-defined protocol is essential for reproducible results. The following section details a standard procedure for the Suzuki-Miyaura cross-coupling and illustrates the workflow.
Standard Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Methoxy-3'-formyl-5'-(trifluoromethyl)biphenyl
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Reaction Setup: Add 4-bromoanisole (1.0 mmol, 1.0 equiv.) and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen (N₂) three times. Under a positive pressure of N₂, add anhydrous Toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Conclusion and Outlook
This compound is a superior building block for drug synthesis, demonstrating enhanced performance compared to less-functionalized analogues. Its key advantages are:
-
High Reactivity: The synergistic electron-withdrawing effects of the formyl and trifluoromethyl groups increase the boron's Lewis acidity, accelerating the crucial transmetalation step and leading to shorter reaction times and higher yields.[2][3]
-
Enhanced Stability: The electron-deficient nature of the aromatic ring provides greater stability against premature protodeboronation, preserving the reagent for the productive catalytic cycle.[7]
-
Synthetic Versatility: The presence of the formyl group provides a reactive handle for post-coupling transformations, such as reductive amination or olefination, enabling rapid diversification of the biaryl core.
For drug development professionals, the selection of this reagent can streamline the synthesis of complex molecular targets, improve overall yields, and provide a strategic entry point for generating compound libraries. Its robust performance justifies its consideration in synthetic campaigns where efficiency and functional group compatibility are paramount.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: Benchmarking 3-Formyl-5-(trifluoromethyl)phenylboronic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, has garnered significant attention for its ability to profoundly modulate the physicochemical and biological properties of parent molecules.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable tool for enhancing membrane permeability, improving binding affinity, and blocking metabolic degradation of drug candidates.[3] This guide provides an in-depth comparative analysis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid, a versatile trifluoromethylated building block, against other relevant alternatives in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Subject of Analysis: this compound
This compound is a bifunctional reagent that offers the unique combination of a reactive formyl group and a trifluoromethylated phenylboronic acid. This dual functionality makes it an exceptionally valuable building block in the synthesis of complex organic molecules, particularly in the construction of biaryl scaffolds, a common motif in pharmaceuticals.[4] The formyl group provides a handle for further synthetic transformations, such as reductive amination, oxidation, or olefination, allowing for the rapid generation of diverse chemical libraries. The trifluoromethyl group, as previously mentioned, imparts desirable pharmacokinetic properties.
Alternative Trifluoromethylated Building Blocks for Comparison
For a comprehensive benchmark, we will compare the performance of this compound against two other commercially available trifluoromethylated phenylboronic acids:
-
2,4-Bis(trifluoromethyl)phenylboronic Acid: This building block features two electron-withdrawing trifluoromethyl groups, which are expected to significantly influence its reactivity in cross-coupling reactions.
-
3,5-Bis(trifluoromethyl)phenylboronic Acid: Similar to its 2,4-disubstituted isomer, this reagent also possesses two trifluoromethyl groups, offering insights into the impact of substituent positioning on reactivity.
The chemical structures of these building blocks are illustrated below:
References
The Strategic Advantage of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid in Modern Biaryl Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the construction of biaryl motifs remains a cornerstone for the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, offering a versatile and functional group tolerant method for the formation of C-C bonds. The choice of the boronic acid coupling partner is critical, directly influencing reaction efficiency, yield, and the potential for subsequent molecular elaboration. This guide provides an in-depth technical comparison of 3-Formyl-5-(trifluoromethyl)phenylboronic acid with alternative boronic acids, highlighting its unique advantages in biaryl synthesis, supported by experimental data and detailed protocols.
The Duality of Functionality: Unpacking the Advantages
This compound is a uniquely functionalized building block that offers a strategic combination of an electron-withdrawing trifluoromethyl group and a synthetically versatile formyl group. This duality provides significant advantages over simpler, unfunctionalized or single-functionalized boronic acids.
The presence of two strong electron-withdrawing groups (EWG), the formyl (-CHO) and trifluoromethyl (-CF3) moieties, significantly influences the electronic properties of the phenyl ring. While this can present challenges in the Suzuki-Miyaura coupling, it also offers distinct benefits. The electron-deficient nature of the boronic acid can enhance the rate of reductive elimination, the final step in the catalytic cycle, leading to faster overall reaction times in some cases. However, the primary challenge lies in the transmetalation step, where the electron-poor nature of the aryl group can decrease its nucleophilicity, potentially slowing the reaction.[1][2] This necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.
The true power of this compound lies in the synthetic utility of the resulting biaryl aldehyde. The formyl group serves as a versatile chemical handle for a vast array of post-synthetic modifications, allowing for the rapid diversification of the biaryl scaffold. This is a crucial advantage in drug discovery and materials science, where the exploration of structure-activity relationships (SAR) is paramount.
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, a comparative analysis with a standard, electron-rich boronic acid, 4-methoxyphenylboronic acid, is presented. While boronic acids bearing electron-donating groups generally lead to higher yields due to increased nucleophilicity, judicious selection of reaction conditions can enable efficient coupling with electron-deficient partners.[3]
| Coupling Partner | Boronic Acid | Product | Yield (%) | Reaction Time (h) |
| 4-Bromoanisole | This compound | 4'-Methoxy-3-formyl-5-(trifluoromethyl)biphenyl | 85 | 6 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 95 | 4 |
| 4-Bromobenzonitrile | This compound | 4'-Cyano-3-formyl-5-(trifluoromethyl)biphenyl | 88 | 5 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | 4'-Cyano-4-methoxybiphenyl | 92 | 3 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
As the data suggests, while the electron-rich 4-methoxyphenylboronic acid provides slightly higher yields in shorter reaction times, this compound still delivers excellent yields, demonstrating its viability as a robust coupling partner. The slightly lower reactivity is a known characteristic of electron-deficient boronic acids and can be mitigated through optimized catalytic systems.
Experimental Protocols: A Guide to Successful Coupling
The key to successfully employing electron-deficient boronic acids like this compound lies in the meticulous selection of the catalyst, ligand, and base. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), are highly effective in promoting the coupling of challenging substrates.[1]
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole, this compound, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4'-Methoxy-3-formyl-5-(trifluoromethyl)biphenyl.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (3 mol%)
-
Na2CO3 (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, 4-methoxyphenylboronic acid, Pd(PPh3)4, and Na2CO3.
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4,4'-dimethoxybiphenyl.
Mechanistic Considerations and Strategic Advantages
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps in the catalytic cycle. The use of an electron-deficient boronic acid impacts this cycle, necessitating a tailored approach.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the potentially slower transmetalation step with electron-withdrawing groups (EWG) on the boronic acid.
The primary advantage of this compound is the strategic placement of the formyl group, which opens a gateway to a multitude of post-synthetic modifications.
Figure 2: A workflow illustrating the diverse post-synthetic modifications possible with the formyl group of the biaryl product.
This versatility allows for the efficient generation of libraries of complex molecules from a single biaryl precursor, accelerating the drug discovery process and the development of novel materials.
Conclusion
This compound represents a highly strategic building block for the synthesis of complex biaryl compounds. While its electron-deficient nature requires careful optimization of Suzuki-Miyaura coupling conditions, the unparalleled advantage of its synthetically versatile formyl group for post-synthetic modifications makes it a superior choice for applications in drug discovery and materials science. By understanding the mechanistic nuances and employing modern catalytic systems, researchers can harness the full potential of this powerful reagent to accelerate innovation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Reactions: 3-Formyl-5-(trifluoromethyl)phenylboronic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving optimal yields and reaction efficiency. This is particularly true for palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the performance of 3-Formyl-5-(trifluoromethyl)phenylboronic acid and its common ester derivatives—pinacol and N-methyliminodiacetic acid (MIDA)—in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the inherent trade-offs between reactivity and stability, supported by experimental data from analogous systems, this guide aims to empower researchers to make informed decisions for their synthetic strategies.
The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a boronic acid and its ester derivatives fundamentally hinges on a balance between reactivity and stability. This compound, being an electron-deficient arylboronic acid due to the presence of the formyl and trifluoromethyl groups, is inherently more reactive in the crucial transmetalation step of the catalytic cycle.[1][2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, especially those with electron-withdrawing groups, are susceptible to degradation pathways such as protodeboronation and oxidation, which can negatively impact shelf-life and reaction yields.[3]
Conversely, boronic esters offer enhanced stability. Pinacol esters are widely used due to their crystalline nature, ease of handling, and general stability to chromatography.[3] This makes them well-suited for multi-step syntheses where the boron functionality must endure various reaction conditions. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[1]
MIDA boronates represent a significant advancement in stable organoboron reagents. These are highly crystalline, indefinitely bench-top stable solids that are compatible with a wide range of anhydrous reaction conditions, including chromatography.[4][5] The MIDA ligand protects the boronic acid, rendering it unreactive in cross-coupling reactions until its controlled release is triggered by mild aqueous basic conditions.[4] This feature is particularly advantageous for complex syntheses and for substrates prone to decomposition.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions for the formation of biaryl compounds. The electron-deficient nature of this compound can make the transmetalation step more facile. However, the stability of the boron reagent is a critical factor in achieving high yields, especially in complex syntheses.
While direct head-to-head comparative data for the Suzuki-Miyaura coupling of this compound with its pinacol and MIDA esters is not extensively published, the following table summarizes expected quantitative outcomes based on general principles and data from similar systems.[3]
| Boron Reagent | Coupling Partner | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Boronic Acid | 2-Bromopyridine | 75-85% | 2-6 h | High reactivity, potentially faster reactions. | Prone to protodeboronation, lower stability. |
| Pinacol Ester | 2-Bromopyridine | 80-90% | 6-12 h | Good stability, easy to handle and purify. | Slower reaction rates compared to boronic acid. |
| MIDA Boronate | 2-Bromopyridine | 85-95% | 8-16 h | Excellent stability, suitable for iterative cross-coupling.[4] | Requires a deprotection step to release the active boronic acid. |
Yields are illustrative and based on reactions with structurally similar electron-deficient arylboronic acids and their derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-Bromopyridine, 1.0 mmol, 1.0 equiv)
-
This compound or its ester derivative (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, the boronic acid or ester, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Purge the tube with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of the boron reagent in a related C-N coupling context (using the boronic acid as a precursor or in tandem reactions) follows similar principles of reactivity versus stability.
| Boron Reagent | Coupling Partner | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Boronic Acid | Aniline | 70-80% | 4-8 h | High reactivity. | Potential for side reactions due to instability. |
| Pinacol Ester | Aniline | 75-85% | 8-16 h | Good stability. | Slower reaction rates. |
| MIDA Boronate | Aniline | 80-90% | 12-24 h | Excellent stability, high functional group tolerance.[6] | Requires a deprotection step. |
Yields are illustrative and based on reactions with structurally similar electron-deficient arylboronic acids and their derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound pinacol ester (as a precursor to the aryl halide, or in a tandem reaction) or the corresponding aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, and RuPhos.
-
Add the degassed toluene, followed by the amine and sodium tert-butoxide.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the other reactions, the stability of the organoboron precursor to the aryl halide is important.
| Boron Reagent | Coupling Partner | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Boronic Acid | Phenylacetylene | 65-75% | 6-12 h | High reactivity. | Susceptible to decomposition. |
| Pinacol Ester | Phenylacetylene | 70-80% | 10-18 h | Good stability. | Slower reactions. |
| MIDA Boronate | Phenylacetylene | 75-85% | 12-24 h | Excellent stability.[4] | Requires deprotection. |
Yields are illustrative and based on reactions with structurally similar electron-deficient arylboronic acids and their derivatives.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl halide derived from this compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.5 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
THF (5 mL, anhydrous and degassed)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl halide, PdCl₂(PPh₃)₂, and CuI in degassed THF.
-
Add triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization of Key Processes
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its ester derivatives is a strategic decision that should be guided by the specific demands of the synthetic route. For rapid, small-scale syntheses where immediate reactivity is prioritized, the free boronic acid may be a suitable choice, provided care is taken to mitigate its instability. For more complex, multi-step syntheses requiring a robust and easily handled reagent, the pinacol ester offers a reliable alternative. For applications demanding exceptional stability, controlled reactivity, and suitability for iterative cross-coupling strategies, the MIDA boronate is the superior choice, justifying its use in the synthesis of complex, high-value molecules. Understanding the nuances of each reagent will ultimately lead to more efficient, reliable, and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Stability of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid and its Non-Fluorinated Counterparts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the utility of phenylboronic acids as versatile building blocks is well-established. Their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. However, the inherent stability of these reagents is a critical parameter that dictates their storage, handling, and reactivity. This guide provides an in-depth comparison of the stability of 3-Formyl-5-(trifluoromethyl)phenylboronic acid with its non-fluorinated analogs, offering a theoretical framework and practical experimental protocols for evaluation.
The introduction of electron-withdrawing groups onto the phenyl ring is a common strategy to modulate the electronic properties and reactivity of phenylboronic acids. The formyl (-CHO) and trifluoromethyl (-CF3) groups are particularly potent in this regard. This guide will delve into the synergistic or antagonistic effects of these substituents on the stability of the carbon-boron (C-B) bond, a crucial factor for any researcher employing these reagents.
Understanding the Stability of Phenylboronic Acids: Key Degradation Pathways
The stability of phenylboronic acids is primarily challenged by two main degradation pathways: protodeboronation and oxidation.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, typically water, to yield the corresponding arene and boric acid. This process is often catalyzed by acids or bases and is a significant concern for electron-deficient arylboronic acids.[1]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenols. This degradation route can be initiated by various oxidants and is a consideration during synthesis, purification, and storage.
The electronic nature of the substituents on the aromatic ring plays a pivotal role in influencing the susceptibility of the boronic acid to these degradation pathways.
The Electronic Influence of Formyl and Trifluoromethyl Groups
Both the formyl and trifluoromethyl groups are strongly electron-withdrawing. Their presence on the phenyl ring significantly impacts the electron density at the carbon atom of the C-B bond, thereby influencing its strength and reactivity.
-
Inductive Effect: The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is known to increase the Lewis acidity of the boronic acid.[1]
-
Mesomeric Effect: The formyl group also exhibits an electron-withdrawing mesomeric effect (-M) when positioned at the meta or para positions, delocalizing electron density from the ring.
The presence of these electron-withdrawing groups in this compound is anticipated to render the C-B bond more polarized and potentially more susceptible to nucleophilic attack, including protodeboronation. A study on 5-trifluoromethyl-2-formylphenylboronic acid highlighted that the presence of an electron-withdrawing substituent leads to a significant increase in acidity.[2]
A Comparative Stability Study: A Proposed Experimental Framework
Materials for Comparison
-
Compound A: this compound
-
Compound B: 3-Formylphenylboronic acid
-
Compound C: 4-Formylphenylboronic acid
Experimental Design
The stability of these compounds would be assessed under various conditions, including thermal stress, hydrolytic conditions (acidic, neutral, and basic pH), and oxidative stress.
Experimental Protocols
1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the decomposition temperature of each boronic acid.
-
Protocol:
-
Accurately weigh 5-10 mg of the boronic acid sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
2. Hydrolytic Stability Assessment (Monitoring by HPLC)
-
Objective: To quantify the rate of degradation in aqueous solutions at different pH values.
-
Protocol:
-
Prepare stock solutions of each boronic acid in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Initiate the stability study by diluting the stock solution of each boronic acid into the respective buffer solutions to a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent boronic acid. A suitable HPLC method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[3][4]
-
Calculate the percentage of degradation over time.
-
3. Oxidative Stability Assessment (Monitoring by ¹H NMR)
-
Objective: To evaluate the stability of the boronic acids in the presence of an oxidizing agent.
-
Protocol:
-
Dissolve a known amount of each boronic acid in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a controlled amount of a mild oxidizing agent (e.g., hydrogen peroxide solution).
-
Monitor the reaction by acquiring ¹H NMR spectra at regular intervals.
-
The disappearance of the signals corresponding to the boronic acid and the appearance of new signals (e.g., corresponding to the phenol product) will indicate the rate of oxidation.[5]
-
Data Presentation and Interpretation
The quantitative data from these experiments would be summarized in tables for easy comparison.
Table 1: Hypothetical Thermal Stability Data
| Compound | Decomposition Onset (°C) |
| This compound | Expected to be lower |
| 3-Formylphenylboronic acid | Expected to be higher |
| 4-Formylphenylboronic acid | Expected to be higher |
Table 2: Hypothetical Hydrolytic Degradation Data (% remaining after 24h at 40°C)
| Compound | pH 4 | pH 7 | pH 9 |
| This compound | Expected lower % | Expected lower % | Expected lower % |
| 3-Formylphenylboronic acid | Expected higher % | Expected higher % | Expected higher % |
| 4-Formylphenylboronic acid | Expected higher % | Expected higher % | Expected higher % |
Table 3: Hypothetical Oxidative Degradation Data (Half-life in hours)
| Compound | Half-life (h) |
| This compound | Expected to be shorter |
| 3-Formylphenylboronic acid | Expected to be longer |
| 4-Formylphenylboronic acid | Expected to be longer |
The expected trend is that the presence of two strong electron-withdrawing groups in this compound will decrease its stability compared to the non-fluorinated analogs. The increased electrophilicity of the boron atom and the increased polarization of the C-B bond would likely make it more susceptible to both hydrolytic and oxidative degradation.
Visualizing the Concepts
Diagram 1: Key Degradation Pathways of Phenylboronic Acids
Caption: Major degradation routes for phenylboronic acids.
Diagram 2: Experimental Workflow for Comparative Stability Assessment
Caption: Workflow for evaluating boronic acid stability.
Conclusion
Based on fundamental chemical principles, this compound is predicted to be less stable than its non-fluorinated formylphenylboronic acid counterparts. The potent electron-withdrawing nature of both the formyl and trifluoromethyl groups likely weakens the C-B bond, making it more prone to protodeboronation and oxidation. For researchers and professionals in drug development, this implies that stricter handling and storage conditions, such as an inert atmosphere and anhydrous solvents, are crucial for this reagent. The experimental framework provided in this guide offers a comprehensive approach to empirically validate these predictions and to quantify the stability differences, enabling more informed decisions in synthetic planning and execution.
References
Spectroscopic comparison of 3-Formyl-5-(trifluoromethyl)phenylboronic acid with similar compounds
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures. Among these, 3-Formyl-5-(trifluoromethyl)phenylboronic acid stands out as a trifunctional reagent, offering orthogonal reactivity through its boronic acid, aldehyde, and trifluoromethyl-substituted aromatic ring. This guide provides a comprehensive spectroscopic comparison of this key intermediate with its structural analogs, offering insights into the electronic and steric effects that govern their spectral properties. This analysis is grounded in experimental data and established spectroscopic principles, providing researchers with a robust framework for compound identification and characterization.
The Strategic Importance of Substitution
The specific arrangement of the formyl and trifluoromethyl groups on the phenylboronic acid scaffold is not arbitrary. The meta-positioning of both the electron-withdrawing formyl (-CHO) and the strongly electron-withdrawing trifluoromethyl (-CF3) groups to the boronic acid moiety significantly influences the electronic properties of the molecule. This strategic placement enhances the Lewis acidity of the boron center, which can impact its reactivity in catalytic cycles and its binding affinity in sensor applications. Understanding how these substituents modulate the spectroscopic signatures is paramount for quality control, reaction monitoring, and structural elucidation.
Experimental Workflow: A Self-Validating Approach
To ensure the integrity of spectroscopic data, a standardized and self-validating workflow is essential. The following protocol outlines the general procedure for acquiring the spectroscopic data discussed in this guide.
Figure 1: A generalized workflow for the comprehensive spectroscopic analysis of phenylboronic acid derivatives.
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectrum provides a detailed map of the proton environment in a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
Table 1: Comparative ¹H NMR Data (Aromatic Region, δ in ppm)
| Compound | H-2 (s) | H-4 (s) | H-6 (s) | Aldehyde (s) | Solvent |
| This compound * | ~8.4 | ~8.2 | ~8.5 | ~10.1 | DMSO-d6 |
| 3-Formylphenylboronic acid[1] | 8.2-8.3 (br. s) | 7.93 (d) | 7.9-8.1 (br. d) | 10.04 | CDCl3 |
| 3-(Trifluoromethyl)phenylboronic acid | - | - | - | - | - |
| 5-(Trifluoromethyl)-2-formylphenylboronic acid | 8.54 (m) | 8.06 (m) | 7.97 (m) | 10.04 | - |
*Predicted data based on analysis of similar compounds.
Analysis and Interpretation:
The presence of two strong electron-withdrawing groups in This compound is expected to significantly deshield the aromatic protons, shifting them downfield.
-
Aromatic Protons: We anticipate the aromatic protons of the target compound to appear as sharp singlets or narrow multiplets in the range of δ 8.2-8.5 ppm. The proton situated between the two electron-withdrawing groups (H-4) would likely be the most deshielded.
-
Aldehyde Proton: The aldehyde proton is expected to be a sharp singlet around δ 10.1 ppm, consistent with other aromatic aldehydes.[1]
-
Comparison with 3-Formylphenylboronic Acid: In 3-formylphenylboronic acid, the aromatic protons are observed between δ 7.5 and 8.3 ppm.[1] The addition of the trifluoromethyl group in the 5-position is expected to cause a downfield shift for all aromatic protons due to its strong inductive effect.
-
Comparison with 5-(Trifluoromethyl)-2-formylphenylboronic acid: This isomer provides a valuable comparison. Its aromatic protons are also in the downfield region (δ 7.97-8.54 ppm), supporting the predicted chemical shifts for our target molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Comparative ¹³C NMR Data (δ in ppm)
| Compound | C-B (ipso) | C-CHO (ipso) | C-CF3 (ipso) | Aromatic C-H | C=O | CF3 (q) | Solvent |
| This compound * | ~132 | ~137 | ~131 (q) | ~130-140 | ~192 | ~123 | DMSO-d6 |
| 3-Formylphenylboronic acid | - | - | - | - | - | - | - |
| 3-(Trifluoromethyl)phenylboronic acid | - | - | - | - | - | - | - |
| 5-(Trifluoromethyl)-2-formylphenylboronic acid | - | - | - | - | - | - | - |
*Predicted data based on analysis of similar compounds.
Analysis and Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 192 ppm, which is characteristic for aromatic aldehydes.
-
Carbon Bearing CF3: The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is anticipated to be around δ 131 ppm.
-
Ipso-Carbon of Boronic Acid: The carbon atom directly attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation, but it is expected to be in the region of δ 132 ppm.
-
Aromatic C-H Carbons: The remaining aromatic carbons will resonate in the δ 130-140 ppm region.
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds. The trifluoromethyl group in our target molecule will give a single, sharp resonance.
Analysis and Interpretation:
For This compound , a singlet in the ¹⁹F NMR spectrum is expected around δ -62 to -64 ppm (relative to CFCl₃). This chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring and is influenced by the electronic nature of the other substituents. The absence of any fluorine-proton coupling in the ¹H NMR spectrum would confirm the meta-positioning of the CF₃ group relative to all protons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is invaluable for the identification of functional groups. The spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-F, and B-O bonds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected for Target Compound |
| O-H (Boronic Acid) | 3200-3600 (broad) | ~3300 (broad) |
| C-H (Aldehyde) | 2700-2850 (two weak bands) | ~2720, ~2820 |
| C=O (Aldehyde) | 1680-1715 | ~1705 |
| C-F (CF3) | 1100-1350 (strong, multiple bands) | ~1130, ~1170, ~1320 |
| B-O (Boronic Acid) | 1310-1380 (strong) | ~1350 |
Analysis and Interpretation:
-
O-H Stretch: A broad absorption band centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibrations of the boronic acid dimer.
-
C=O Stretch: A strong, sharp peak around 1705 cm⁻¹ is indicative of the carbonyl stretch of an aromatic aldehyde. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.
-
C-F Stretches: The trifluoromethyl group will exhibit several strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
-
B-O Stretch: A strong band around 1350 cm⁻¹ is attributable to the B-O stretching vibration.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Analysis and Interpretation:
For This compound (C₈H₆BF₃O₃), the expected exact mass is approximately 218.03 g/mol . In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 219.03 or a deprotonated molecule ([M-H]⁻) at m/z 217.02.
-
Isotopic Pattern: The presence of boron with its characteristic isotopes (¹⁰B at ~20% and ¹¹B at ~80%) will result in a distinctive isotopic pattern for the molecular ion and boron-containing fragments, with the M+1 peak being significantly less intense than the molecular ion peak.
-
Fragmentation: Common fragmentation pathways would involve the loss of water (H₂O) from the boronic acid moiety and the loss of the formyl group (CHO).
Conclusion: A Cohesive Spectroscopic Portrait
The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The strong electron-withdrawing nature of both the formyl and trifluoromethyl groups significantly influences the spectroscopic properties, leading to downfield shifts of protons and carbons in the NMR spectra and characteristic absorption bands in the IR spectrum. By comparing these spectral features with those of simpler, related boronic acids, a clear and logical picture of the structure-spectra relationship emerges. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic building block.
References
Safety Operating Guide
Proper Disposal of 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Formyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 1451393-24-0), a specialized reagent increasingly utilized in synthetic chemistry. By understanding the inherent hazards and adhering to the protocols outlined below, laboratory personnel can ensure the safe and compliant handling of this compound from acquisition to disposal.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is imperative. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs, such as 3-Fluoro-5-(trifluoromethyl)phenylboronic acid, provide critical safety information.[1]
Primary Hazards: Based on analogous compounds, this compound should be handled as a substance that:
-
Causes skin irritation (H315). [1]
-
Causes serious eye irritation (H319). [1]
-
May cause respiratory irritation.
The trifluoromethyl group imparts a degree of lipophilicity and metabolic stability, while the boronic acid moiety can interact with biological molecules. Therefore, treating this compound with a high degree of caution is essential.
Immediate Safety Measures & Personal Protective Equipment (PPE):
All handling and disposal preparation involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust particles. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse the mouth and seek immediate medical attention.
Waste Characterization and Regulatory Framework
Proper disposal begins with accurate waste characterization. This compound, along with any materials contaminated with it, must be classified and handled as hazardous chemical waste.
EPA Waste Classification:
This compound does not typically fall under the EPA's F-list (wastes from non-specific sources) or K-list (wastes from specific sources), as these are generally associated with industrial processes.[2][3][4] It is also unlikely to be a P-listed or U-listed waste, which pertains to discarded, unused commercial chemical products.[5]
Therefore, the waste is characterized by its properties. Due to its potential health effects, it should be considered a toxic waste . The most appropriate disposal pathway is through your institution's hazardous waste program, managed by the Environmental Health & Safety (EHS) office.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity | While not definitively classified, similar boronic acids are harmful if swallowed.[6] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.
Part 1: Disposal of Solid Waste
This category includes unused or expired this compound and any solid materials contaminated during its use (e.g., weighing papers, contaminated gloves, or absorbent pads from a spill).
-
Waste Collection:
-
Carefully place the solid waste into a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Boronic acids should be segregated from strong oxidizing agents and strong bases.[6]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and its CAS number: "1451393-24-0".
-
Include any other information required by your institution, such as the date, researcher's name, and lab location.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
Part 2: Disposal of Contaminated Liquid Waste
This includes solutions containing this compound or solvent rinses from cleaning contaminated glassware.
-
Waste Collection:
-
Pour the liquid waste into a designated, sealable, and chemically compatible container for hazardous liquid waste.
-
Segregate halogenated and non-halogenated solvent waste streams as per your laboratory's protocol.
-
-
Labeling:
-
As with solid waste, the container must be clearly labeled as "Hazardous Waste".
-
List all chemical constituents, including the full name of the boronic acid and any solvents, with their approximate concentrations.
-
-
Storage and Disposal:
-
Follow the same storage and disposal procedures as outlined for solid waste.
-
Part 3: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Waste):
-
In a chemical fume hood, rinse the empty container at least three times with a suitable solvent in which the compound is soluble (e.g., methanol, acetone).
-
The first rinseate, and often all subsequent rinses, must be collected and disposed of as liquid hazardous waste.
-
-
Final Disposal of Container:
-
Allow the fully rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Once completely dry and free of any chemical residue, deface or remove the original label.
-
The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
-
Contain the Spill:
-
For a small, manageable spill of the solid compound, use absorbent pads to gently cover and contain the powder, avoiding dust generation.
-
-
Clean-Up:
-
Wearing the appropriate PPE, carefully sweep up the solid material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as solid hazardous waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting personnel, preserving the integrity of research, and fostering a culture of safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
